molecular formula C10H15BrN2O B566879 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine CAS No. 1248399-37-2

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Cat. No.: B566879
CAS No.: 1248399-37-2
M. Wt: 259.147
InChI Key: NDZCQLBVBUYBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is a useful research compound. Its molecular formula is C10H15BrN2O and its molecular weight is 259.147. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-13(2)6-3-7-14-10-5-4-9(11)8-12-10/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZCQLBVBUYBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681376
Record name 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248399-37-2
Record name 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1248399-37-2

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a technical overview of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a halogenated pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of published data on its biological activity, this guide focuses on its physicochemical properties, a detailed proposed synthetic protocol, and its potential application as a versatile chemical building block for drug discovery. Information is compiled from chemical supplier data and established principles of organic synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers.

PropertyValueSource
CAS Number 1248399-37-2ChemShuttle
Molecular Formula C₁₀H₁₅BrN₂OChemShuttle
Molecular Weight 259.147 g/mol ChemShuttle
Purity Typically ≥95%ChemShuttle
SMILES CN(C)CCCOC1=NC=C(Br)C=C1ChemShuttle
Storage Conditions 2-8 °CChemShuttle
Proposed Synthesis Protocol

Reaction Scheme:

5-Bromo-2-hydroxypyridine reacts with 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base to yield the target compound.

Starting Materials:

  • 5-Bromo-2-hydroxypyridine (CAS: 13466-38-1)[1][2][3][4][5]

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS: 5407-04-5) or the corresponding hydrobromide salt[6][7][8][9][10][11][12]

  • A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

Detailed Experimental Protocol:

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-hydroxypyridine (1.0 equivalent).

  • Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the mixture in an ice bath (0 °C). Add sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases, indicating the formation of the sodium alkoxide.

  • Nucleophilic Substitution: Add 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 equivalents) along with an additional equivalent of a non-nucleophilic base (like triethylamine) to neutralize the hydrochloride, or use the free base form if available.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions A 5-Bromo-2-hydroxypyridine C 1. NaH, Anhydrous DMF 2. Heat (60-80°C) A->C B 3-Chloro-N,N-dimethylpropan-1-amine B->C D Work-up & Purification (Quench, Extraction, Chromatography) C->D E This compound D->E

Caption: Proposed Williamson ether synthesis workflow.

Potential Applications in Drug Discovery

While this specific molecule lacks extensive biological characterization in public literature, its structural motifs are prevalent in pharmacologically active compounds. The 5-bromopyridin-2-yloxy moiety and the N,N-dimethylpropan-1-amine side chain suggest its utility as a scaffold or intermediate in synthesizing more complex molecules with potential therapeutic applications.

  • Scaffold for Kinase Inhibitors: The pyridine ring is a common core structure in many kinase inhibitors. The bromine atom at the 5-position serves as a convenient synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of the chemical space around the core.

  • GPCR Ligands: The dimethylaminopropyl side chain is a classic feature in many G-protein coupled receptor (GPCR) ligands, particularly in antihistamines and antipsychotics. This group often enhances water solubility and provides a key basic nitrogen atom for receptor interaction.[13]

  • Fragment-Based Drug Design (FBDD): This compound can be considered a valuable fragment for FBDD campaigns. Its two distinct parts, the heterocyclic aromatic ring and the flexible basic sidechain, can be used to probe different pockets of a biological target.

The diagram below illustrates the logical relationship of this compound as a building block towards more complex, potentially active pharmaceutical ingredients (APIs).

G cluster_modifications Potential Synthetic Modifications cluster_targets Potential Therapeutic Areas A 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine B Cross-Coupling (e.g., Suzuki, Sonogashira) at Bromine Position A->B Scaffold Diversification C Modification of Alkyl Linker A->C D Demethylation or Quaternization of Amine A->D E Kinase Inhibitors (Oncology) B->E G Other Targets C->G F GPCR Ligands (Neuroscience) D->F

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

This compound is a chemical intermediate with clear potential for use in medicinal chemistry and drug development. While direct biological data is scarce, its structure combines two pharmacologically relevant motifs. The proposed synthetic route is robust and relies on well-established chemical principles, making the compound readily accessible for research purposes. Its value lies in its role as a versatile building block for creating libraries of more complex molecules to be screened for a wide range of biological targets, including kinases and GPCRs. Further research into the biological activities of derivatives synthesized from this intermediate is warranted.

References

An In-Depth Technical Guide to 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a molecule of interest in medicinal chemistry and drug discovery. By dissecting its structural components, outlining a robust synthetic pathway, and exploring its potential pharmacological relevance, this document serves as a critical resource for researchers engaged in the development of novel therapeutics.

Core Molecular Attributes

This compound is a substituted pyridine derivative. Its chemical structure integrates a 5-bromopyridin-2-yloxy moiety with an N,N-dimethylpropan-1-amine side chain. Understanding the physicochemical properties of this compound is fundamental to its application in a research setting.

PropertyValueSource
Molecular Formula C₁₀H₁₅BrN₂OChemShuttle
Molecular Weight 259.147 g/mol ChemShuttle
CAS Number 1248399-37-2ChemShuttle
SMILES CN(C)CCCOC1=NC=C(Br)C=C1ChemShuttle

Strategic Synthesis Pathway: The Williamson Ether Synthesis

While a specific, peer-reviewed synthesis protocol for this compound is not prominently available, its structure strongly suggests a convergent synthesis strategy employing the classical Williamson ether synthesis. This method is a reliable and widely used approach for the formation of ethers from an alkoxide and an alkyl halide.[1][2][3] The proposed synthesis involves two key starting materials: 5-bromo-2-hydroxypyridine and 3-chloro-N,N-dimethylpropan-1-amine.

Retrosynthetic Analysis

The ether linkage is the logical point for disconnection. This retrosynthetic approach identifies 5-bromo-2-hydroxypyridine as the nucleophilic precursor (after deprotonation) and 3-chloro-N,N-dimethylpropan-1-amine as the electrophilic partner.

G cluster_reactants Precursors target This compound disconnection C-O Disconnection (Williamson Ether Synthesis) target->disconnection intermediates disconnection->intermediates reactant1 5-Bromo-2-hydroxypyridine (Nucleophile Precursor) intermediates->reactant1 reactant2 3-Chloro-N,N-dimethylpropan-1-amine (Electrophile) intermediates->reactant2 G cluster_start Starting Materials cluster_reaction Reaction cluster_end Purification A 5-Bromo-2-hydroxypyridine C Deprotonation with NaH in DMF A->C B 3-Chloro-N,N-dimethylpropan-1-amine D Nucleophilic Attack (SN2) B->D C->D E Aqueous Work-up & Extraction D->E F Column Chromatography E->F G Final Product F->G

References

A Technical Guide to 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is a substituted pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the potential for the molecule to interact with biological targets. The structure, featuring a bromopyridine core linked via an ether to a dimethylaminopropane side-chain, presents multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical structure, a plausible synthetic route, standard characterization protocols, and a proposed workflow for its investigation as a novel chemical entity.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and known properties of this compound are summarized below. Data is sourced from commercial supplier information, as detailed characterization is not widely available in peer-reviewed literature.

Table 1: Chemical Identifiers

Identifier Value Reference
IUPAC Name This compound N/A
CAS Number 1248399-37-2 [1][2]
Molecular Formula C₁₀H₁₅BrN₂O [1]
Molecular Weight 259.15 g/mol [1]

| SMILES | CN(C)CCCOC1=NC=C(Br)C=C1 |[1] |

Table 2: Physicochemical Properties

Property Value Reference
Purity ≥95% (Commercially available) [1]
Physical State Not specified (Assumed liquid or low-melting solid)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

| Storage Conditions | 2-8 °C |[1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves the Sₙ2 reaction between the alkoxide of 5-bromo-2-hydroxypyridine and an alkyl halide, such as 3-chloro-N,N-dimethylpropan-1-amine. The hydroxypyridine is deprotonated with a suitable base (e.g., sodium hydride) to form the nucleophilic pyridinoxide, which then displaces the chloride from the side-chain precursor.

G cluster_0 Reaction Vessel R1 5-Bromo-2-hydroxypyridine P 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine R2 3-Chloro-N,N-dimethylpropan-1-amine Base Base (e.g., NaH) Base->P Deprotonation & Sₙ2 Reaction Solvent Solvent (e.g., DMF) Solvent->P

Proposed Williamson Ether Synthesis Pathway.
Experimental Protocol: Proposed Synthesis

This protocol is adapted from a general procedure for Williamson etherification with hydroxypyridines.[6]

  • Preparation: To an oven-dried, three-neck round-bottomed flask under an inert atmosphere (e.g., Argon), add 5-bromo-2-hydroxypyridine (1.0 eq).

  • Solvation: Add anhydrous dimethylformamide (DMF) to the flask via syringe to dissolve the starting material (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Nucleophilic Substitution: Add 3-chloro-N,N-dimethylpropan-1-amine (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Experimental Protocols: Characterization

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure.

  • Methodology:

    • Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR signals: Resonances corresponding to the protons on the pyridine ring, the methylene groups of the propyl chain (-OCH₂-, -CH₂-, -CH₂N-), and the methyl groups of the dimethylamino moiety.

    • Expected ¹³C NMR signals: Resonances for the distinct carbon atoms in the pyridine ring and the aliphatic side chain.

Protocol 2: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 260.05, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Methodology:

    • Develop a reverse-phase HPLC method. A C18 column is typically suitable.

    • Use a mobile phase gradient, for example, of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).[7]

    • Prepare a sample solution of known concentration (e.g., 1 mg/mL).

    • Inject a small volume (e.g., 5-10 µL) onto the column.

    • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).

    • Purity Calculation: Determine the purity by calculating the area percentage of the main product peak relative to the total area of all observed peaks.

Potential Applications and Research Workflow

Given its structure, this compound serves as a potential intermediate in drug discovery. The tertiary amine is a common feature in many centrally active agents, and the bromopyridine moiety is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. A logical workflow for investigating the biological potential of this or similar novel compounds is outlined below.

G A Compound Synthesis & Characterization B Primary Screening (High-Throughput Screening) A->B Library Prep C Hit Confirmation & Dose-Response Analysis B->C Hit Identification D Secondary Assays (Selectivity & Mechanism of Action) C->D Validated Hits E ADME/Tox Profiling (In Vitro) D->E Confirmed Activity F Lead Optimization (Structure-Activity Relationship) E->F Favorable Profile F->A New Analogs G In Vivo Studies F->G Optimized Lead

General Workflow for Novel Compound Investigation.

This workflow represents a typical path in early-stage drug discovery.[8][9] It begins with the synthesis and confirmation of the molecule's identity and purity, followed by broad screening to identify any biological activity.[9] Positive "hits" are then confirmed and studied in more detail to understand their potency, selectivity, and mechanism before advancing to lead optimization and more complex biological testing.[10][11]

Conclusion

This compound is a well-defined chemical entity with potential as a synthetic intermediate. While comprehensive experimental data is scarce in public literature, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The provided protocols for synthesis and characterization serve as a robust starting point for researchers. The true value of this compound lies in its potential as a scaffold for developing novel molecules with tailored properties for applications in pharmacology and materials science, warranting further investigation through structured research workflows.

References

An In-depth Technical Guide to 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a substituted bromopyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to propose a robust synthetic route, predict its physicochemical characteristics, and discuss its potential pharmacological relevance. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel pyridine-based compounds for therapeutic applications.

Introduction

This compound belongs to the class of 2-alkoxypyridine derivatives, a scaffold that has garnered significant attention in pharmaceutical research due to its prevalence in a wide range of biologically active molecules. The presence of a bromine atom on the pyridine ring offers a versatile handle for further chemical modifications through cross-coupling reactions, while the dimethylaminopropoxy side chain can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into the core chemical aspects of this molecule, providing a theoretical and practical framework for its synthesis and handling.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1248399-37-2[1][2]
Molecular Formula C₁₀H₁₅BrN₂O[1]
Molecular Weight 259.15 g/mol [1]
Appearance Predicted to be a colorless to pale yellow oil or low-melting solidInferred from similar compounds
Boiling Point Not experimentally determined; predicted to be >200 °C at atmospheric pressureInferred from similar compounds
Melting Point Not experimentally determined-
Solubility Predicted to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.Inferred from structural features
pKa (of the tertiary amine) Estimated to be in the range of 8.5 - 9.5Inferred from similar aliphatic amines
SMILES CN(C)CCCOC1=NC=C(Br)C=C1[1]

Synthesis and Mechanism

The most logical and established method for the synthesis of this compound is the Williamson ether synthesis.[3][4][5] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 3-(dimethylamino)propan-1-ol would react with a suitable 5-bromo-2-halopyridine.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from commercially available 5-bromo-2-hydroxypyridine and 3-(dimethylamino)propyl chloride.

Step 1: Deprotonation of 5-Bromo-2-hydroxypyridine

The initial step involves the deprotonation of 5-bromo-2-hydroxypyridine using a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a suitable base for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward.[5] The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the solubility of the reactants.[6]

Step 2: Williamson Ether Synthesis

The in-situ generated pyridinolate anion then acts as a nucleophile, attacking the electrophilic carbon of 3-(dimethylamino)propyl chloride in an SN2 reaction to form the desired ether linkage.[3][4] The reaction temperature is typically maintained between 50-100 °C to ensure a reasonable reaction rate.[4]

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction 5-Bromo-2-hydroxypyridine 5-Bromo-2-hydroxypyridine Sodium 5-bromopyridin-2-olate Sodium 5-bromopyridin-2-olate 5-Bromo-2-hydroxypyridine->Sodium 5-bromopyridin-2-olate  + NaH in DMF NaH NaH DMF DMF Target_Molecule 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine Sodium 5-bromopyridin-2-olate->Target_Molecule  + 3-(Dimethylamino)propyl chloride  50-100 °C 3-(Dimethylamino)propyl chloride 3-(Dimethylamino)propyl chloride

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Proposed)

Materials:

  • 5-Bromo-2-hydroxypyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • 3-(Dimethylamino)propyl chloride hydrochloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Free Amine: Dissolve 3-(dimethylamino)propyl chloride hydrochloride in water and basify with a concentrated solution of NaOH to a pH > 12. Extract the free amine with diethyl ether (3x), dry the combined organic layers over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the free base as an oil. Caution: The free amine is volatile and should be handled in a well-ventilated fume hood.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromo-2-hydroxypyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

  • Base Addition: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Add the previously prepared 3-(dimethylamino)propyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to afford the pure this compound.

Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for further chemical modification and potential biological applications.

Chemical Reactivity

The bromine atom at the 5-position of the pyridine ring is susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Reactivity Target_Molecule 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) Target_Molecule->Suzuki Stille Stille Coupling (Ar-Sn(Alkyl)₃, Pd catalyst) Target_Molecule->Stille Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) Target_Molecule->Buchwald Aryl_Derivative 5-Aryl-2-alkoxypyridine Derivative Suzuki->Aryl_Derivative Stille->Aryl_Derivative Amino_Derivative 5-Amino-2-alkoxypyridine Derivative Buchwald->Amino_Derivative

Caption: Potential cross-coupling reactions.

Potential Pharmacological Applications

The 2-alkoxypyridine motif is present in numerous pharmacologically active compounds.[7][8] The tertiary amine in the side chain of the title compound is a common feature in many centrally acting drugs and can also influence solubility and receptor binding. Based on the structural similarity to known bioactive molecules, this compound and its derivatives could be investigated for a variety of therapeutic targets, including:

  • Antihistaminic activity: Many H1-antihistamines feature a similar dimethylaminoethoxy or propoxy moiety.

  • Anticonvulsant activity: Substituted pyridines have shown promise as anticonvulsant agents.[8]

  • Antimicrobial and Anticancer activity: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial and anticancer properties.[9]

Analytical Characterization (Predicted)

Due to the absence of published experimental spectra, the following are predictions based on the compound's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methylene groups of the propoxy chain, and the methyl groups of the dimethylamino moiety.

  • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR, showing distinct signals for each unique carbon atom in the molecule.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2 in a roughly 1:1 ratio) due to the presence of the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic C-O-C stretching vibrations for the ether linkage, C-N stretching for the amine, and aromatic C-H and C=C/C=N stretching frequencies for the pyridine ring.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the data for related bromopyridine compounds, it should be handled with care.[10][11][12]

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[10][12] The toxicological properties have not been fully investigated.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12] Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its predicted properties and a detailed, practical protocol for its synthesis via the Williamson ether synthesis. The versatile reactivity of the bromopyridine core opens up a wide array of possibilities for the creation of novel derivatives for pharmacological screening. Researchers are encouraged to use this guide as a starting point for their investigations, while always adhering to strict safety protocols when handling this and related compounds.

References

Technical Guide: 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, including its chemical identity and a discussion of its potential synthesis and biological relevance based on related compounds.

Chemical Identity and Properties

SMILES Notation: The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is: CN(C)CCCOC1=NC=C(Br)C=C1

Physicochemical Data: A summary of the available quantitative data for this compound is presented in the table below.

PropertyValueSource
CAS Number 1248399-37-2[1]
Molecular Formula C10H15BrN2O
Molecular Weight 259.147 g/mol
Purity ≥95% (as offered by commercial suppliers)
Storage 2-8 °C

Experimental Data and Protocols

A comprehensive search of scientific databases and literature reveals a lack of published experimental studies specifically focused on this compound. Consequently, there are no detailed experimental protocols, quantitative biological data, or established signaling pathways directly associated with this molecule to report at this time. The information presented in the subsequent sections is therefore based on established chemical principles and data from structurally related compounds.

Hypothetical Synthesis Protocol

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common method for forming aryl ethers involves the reaction of a halopyridine with an alcohol. In this case, 5-bromo-2-halopyridine (e.g., 2,5-dibromopyridine or 5-bromo-2-chloropyridine) would serve as the electrophile and 3-(dimethylamino)propan-1-ol as the nucleophile. The reaction is typically facilitated by a strong base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

General Experimental Workflow:

  • Reactant Preparation: To a solution of 3-(dimethylamino)propan-1-ol in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C to form the corresponding sodium alkoxide.

  • Nucleophilic Substitution: A solution of 5-bromo-2-halopyridine in the same solvent is then added dropwise to the alkoxide solution.

  • Reaction Progression: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials.

  • Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified using column chromatography to yield the final compound.

Below is a diagram illustrating this hypothetical experimental workflow.

G Hypothetical Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Nucleophilic Substitution cluster_purification Workup & Purification 3-(dimethylamino)propan-1-ol 3-(dimethylamino)propan-1-ol Alkoxide_Formation Alkoxide Formation 3-(dimethylamino)propan-1-ol->Alkoxide_Formation NaH_Base NaH (Base) in Anhydrous Solvent NaH_Base->Alkoxide_Formation Reaction_Vessel Reaction at Elevated Temperature Alkoxide_Formation->Reaction_Vessel Addition 5-bromo-2-halopyridine 5-bromo-2-halopyridine 5-bromo-2-halopyridine->Reaction_Vessel Quenching Quenching (Water) Reaction_Vessel->Quenching Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final Product Purification->Final_Product

Caption: Hypothetical workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been characterized. However, the pyridine scaffold is a common motif in many biologically active compounds and FDA-approved drugs, known for a wide range of activities including antimicrobial, antiviral, and antiproliferative effects.[2][] The presence of a bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Bromo-substituted heterocyclic compounds have shown diverse biological activities, including antiviral and antiproliferative effects in various studies.[4]

Given the structural features, it is plausible that this compound could interact with various biological targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels, which are common targets for pyridine-containing molecules. A hypothetical signaling pathway is presented below to illustrate a potential mechanism of action for a molecule of this class, where it might act as an inhibitor of a cellular signaling cascade. This diagram is purely illustrative and not based on experimental data for the title compound.

G Hypothetical Signaling Pathway Receptor Cell Surface Receptor (e.g., GPCR, RTK) Signaling_Protein_1 Signaling Protein 1 (e.g., Kinase A) Receptor->Signaling_Protein_1 Activates Signaling_Protein_2 Signaling Protein 2 (e.g., Kinase B) Signaling_Protein_1->Signaling_Protein_2 Activates Transcription_Factor Transcription Factor Signaling_Protein_2->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Leads to Target_Compound 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine Target_Compound->Signaling_Protein_1 Inhibits

Caption: Hypothetical signaling pathway showing potential inhibition.

References

Discovery and Synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and potential biological significance of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine and its analogs. While specific public data on the named compound is limited, this document consolidates information on structurally related molecules to provide a comprehensive overview of its chemical context. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, known to impart favorable properties to drug candidates.[1] This guide presents a plausible synthetic route, discusses potential structure-activity relationships (SAR), and explores conceivable therapeutic applications based on the analysis of analogous compounds. All quantitative data from related studies are summarized in structured tables, and detailed experimental protocols for key synthetic steps are provided.

Introduction

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a privileged scaffold in drug discovery. The subject of this guide, this compound, combines this key heterocycle with an ether-linked dimethylaminopropane sidechain, a common feature in compounds targeting the central nervous system (CNS) and other biological systems. The bromine atom at the 5-position of the pyridine ring offers a valuable handle for further chemical modification, allowing for the exploration of structure-activity relationships. While the specific discovery of this compound is not detailed in publicly available literature, its structural components suggest potential applications in areas such as neurodegenerative diseases, oncology, or inflammatory disorders, where related pyridine derivatives have shown activity.

Synthetic Pathways

The synthesis of this compound and its analogs can be approached through several established synthetic methodologies. A plausible and efficient route involves the nucleophilic aromatic substitution (SNA_r_) reaction between a suitably activated 2-halopyridine and an amino alcohol, followed by functional group manipulations.

General Synthetic Scheme

A likely synthetic pathway commences with the readily available 2-amino-5-bromopyridine. This starting material can be converted to 2,5-dibromopyridine, which then undergoes a nucleophilic substitution with 3-(dimethylamino)propan-1-ol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 2_amino_5_bromopyridine 2-Amino-5-bromopyridine 2_5_dibromopyridine 2,5-Dibromopyridine 2_amino_5_bromopyridine->2_5_dibromopyridine Sandmeyer Reaction (NaNO2, HBr) 3_dimethylamino_propanol 3-(Dimethylamino)propan-1-ol target_compound 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine 3_dimethylamino_propanol->target_compound 2_5_dibromopyridine->target_compound Williamson Ether Synthesis (NaH, THF)

Figure 1: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols

Step 1: Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine

  • Materials: 2-Amino-5-bromopyridine, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Dichloromethane (CH₂Cl₂), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in 48% hydrobromic acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

    • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2,5-dibromopyridine. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Materials: 2,5-Dibromopyridine, 3-(Dimethylamino)propan-1-ol, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, a solution of 3-(dimethylamino)propan-1-ol (1.1 eq) in anhydrous THF is added dropwise.

    • The mixture is stirred at 0 °C for 30 minutes, then a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF is added.

    • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours, monitoring the reaction progress by TLC.

    • Upon completion, the reaction is carefully quenched by the dropwise addition of water at 0 °C.

    • The mixture is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Structure-Activity Relationship (SAR) and Biological Potential

While specific biological data for the title compound is not publicly available, analysis of structurally similar compounds allows for the inference of potential biological targets and structure-activity relationships. The 2-alkoxy-5-substituted pyridine motif is present in a number of biologically active molecules.

Potential Biological Targets

The structural features of this compound suggest potential interactions with several classes of biological targets:

  • G-Protein Coupled Receptors (GPCRs): The dimethylaminopropane moiety is a common feature in ligands for various GPCRs, including serotonin and dopamine receptors.

  • Ion Channels: Pyridine derivatives have been shown to modulate the activity of various ion channels.

  • Kinases: The pyridine scaffold can serve as a hinge-binding motif in kinase inhibitors.

Signaling_Pathways cluster_compound Compound Class cluster_targets Potential Biological Targets cluster_effects Potential Cellular Effects Pyridine_Analog 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine Analog GPCRs GPCRs (e.g., Serotonin, Dopamine Receptors) Pyridine_Analog->GPCRs Ion_Channels Ion Channels Pyridine_Analog->Ion_Channels Kinases Kinases Pyridine_Analog->Kinases Signaling_Modulation Modulation of Intracellular Signaling GPCRs->Signaling_Modulation Ion_Flux Alteration of Ion Flux Ion_Channels->Ion_Flux Phosphorylation_Cascade Inhibition of Phosphorylation Cascades Kinases->Phosphorylation_Cascade

Figure 2: Potential biological targets and cellular effects.
Quantitative Data from Analogous Compounds

To provide a quantitative context, the following table summarizes the biological activity of structurally related 2-alkoxy-pyridine derivatives from publicly available studies. It is important to note that this data is for analogous compounds and may not be directly representative of the activity of this compound.

Compound IDTargetActivity (IC₅₀/Kᵢ, nM)Reference
Analog AH-CH₂-pyrrolidineα4β2 nAChR0.15 (Kᵢ)[3]
Analog BPhenyl-CH₂-pyrrolidineα4β2 nAChR0.055 (Kᵢ)[3]
Analog CH-CH(OH)CH₂N(CH₃)₂β-adrenergic receptorAntagonist Activity[4]
Analog DH-CH(OH)CH₂N(C₂H₅)₂AnticonvulsantActive at 150 mg/kg[4]

Table 1: Biological Activity of Representative Pyridine Ether Analogs

Conclusion

While the specific discovery and biological profile of this compound are not extensively documented in public literature, its chemical structure, composed of a functionalized pyridine core and a flexible aminoalkyl side chain, places it within a class of compounds with significant therapeutic potential. The synthetic route outlined in this guide provides a practical approach for its preparation and for the generation of a library of analogs for further investigation. The bromine substituent serves as a key functional group for diversification, enabling detailed exploration of structure-activity relationships. Future research into this and related series of compounds could uncover novel modulators of key biological pathways, potentially leading to the development of new therapeutic agents for a range of diseases.

References

An In-depth Technical Guide on 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine: Current Knowledge and Data Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available physical and chemical characteristics of the compound 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine. It is intended to serve as a foundational resource, while also highlighting significant gaps in the existing scientific literature that may guide future research endeavors.

Chemical Identity and Basic Properties

This compound is a substituted pyridine derivative. Its fundamental chemical identifiers and properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1248399-37-2[1]
Molecular Formula C₁₀H₁₅BrN₂O[1]
Molecular Weight 259.147 g/mol [1]
Canonical SMILES CN(C)CCCOC1=NC=C(Br)C=C1[1]

Tabulated Physical and Chemical Data

A comprehensive search of scientific databases and chemical supplier information did not yield experimentally determined quantitative data for several key physical and chemical properties of this compound. The following table summarizes the available information and explicitly notes the absence of data for critical parameters.

PropertyValueExperimental Protocol
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A
Purity Typically offered at ≥95% by commercial suppliersN/A
Storage Recommended storage at 2-8 °CN/A

Note to Researchers: The absence of empirical data for properties such as melting point, boiling point, and solubility presents an immediate area for experimental investigation. Standard analytical techniques such as differential scanning calorimetry (DSC) for melting point determination and shake-flask methods for solubility assessment would be appropriate.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

Caption: Hypothetical Williamson ether synthesis for the target compound.

Proposed Experimental Protocol (General Outline):

  • Deprotonation: To a solution of 5-bromo-2-hydroxypyridine in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), a strong base such as sodium hydride or a milder base like potassium carbonate is added to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • Nucleophilic Substitution: 3-(Dimethylamino)-1-chloropropane or a similar derivative with a good leaving group is then added to the reaction mixture. The pyridinolate anion acts as a nucleophile, displacing the leaving group on the propanamine derivative to form the desired ether linkage.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product would then be purified using standard techniques such as column chromatography on silica gel to yield the final, pure compound.

Analytical Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Activity and Signaling Pathways

A critical gap in the current knowledge of this compound is the complete absence of data regarding its biological activity. There are no published studies, patents, or reports detailing its mechanism of action, potential therapeutic targets, or any associated signaling pathways.

Logical Workflow for Investigating Biological Activity:

References

comprehensive literature review of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly accessible scientific literature and databases lack specific experimental data regarding the synthesis, pharmacological properties, and biological activity of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine. The following guide is constructed based on available information for structurally analogous compounds and provides a hypothetical framework for its potential investigation and application.

Introduction

This compound is a heterocyclic organic compound. Its structure, featuring a bromopyridine ring linked to a dimethylaminopropane moiety via an ether linkage, suggests potential applications in medicinal chemistry. The presence of the bromopyridine core is common in compounds targeting various biological pathways, and the tertiary amine side chain can influence physicochemical properties such as solubility and receptor binding. This document aims to provide a comprehensive overview of the known properties of this compound and a hypothetical framework for its further scientific exploration.

Physicochemical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 1248399-37-2[1][2]
Molecular Formula C10H15BrN2O
Molecular Weight 259.147 g/mol
Purity Typically ≥95%[1]
SMILES CN(C)CCCOC1=NC=C(Br)C=C1
Storage 2-8 °C

Hypothetical Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established chemical reactions for analogous compounds. A common method for synthesizing similar aryl ethers is the Williamson ether synthesis.

Hypothetical Synthesis Workflow:

cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_product Product Formation cluster_purification Purification 2,5-dibromopyridine 2,5-Dibromopyridine Reaction Reaction with a strong base (e.g., NaH) in an aprotic polar solvent (e.g., DMF, THF) 2,5-dibromopyridine->Reaction 3-(dimethylamino)propan-1-ol 3-(Dimethylamino)propan-1-ol 3-(dimethylamino)propan-1-ol->Reaction Target_Compound This compound Reaction->Target_Compound Purification Purification by column chromatography Target_Compound->Purification

Caption: Hypothetical Williamson ether synthesis workflow.

Detailed Hypothetical Protocol:

  • Preparation: To a solution of 3-(dimethylamino)propan-1-ol in a suitable anhydrous aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for a predetermined time to allow for the formation of the alkoxide.

  • Reaction: 2,5-Dibromopyridine is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours, or heated depending on the reactivity of the substrates.

  • Quenching and Extraction: Upon completion (monitored by thin-layer chromatography), the reaction is carefully quenched with water. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the bromopyridine moiety is present in various pharmacologically active molecules. For instance, compounds with similar structures have been investigated for their potential to interact with neurotransmitter systems.[3] The investigation of this compound could follow a standard drug discovery workflow.

Hypothetical Drug Discovery and Evaluation Workflow:

cluster_screening Initial Screening cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_development Preclinical Development HTS High-Throughput Screening (e.g., receptor binding assays) Cell_based Cell-based Assays (e.g., cytotoxicity, functional assays) HTS->Cell_based Animal_models Animal Models (e.g., efficacy, toxicity studies) Cell_based->Animal_models Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD) Animal_models->Preclinical

Caption: Hypothetical drug discovery and evaluation workflow.

Given the structural motifs, a potential area of investigation could be its activity on G-protein coupled receptors (GPCRs) or ion channels, which are common targets for compounds containing a pyridine ring and a tertiary amine.

Hypothetical Signaling Pathway Interaction:

Compound This compound GPCR GPCR Compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Hypothetical GPCR signaling pathway interaction.

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in the field of drug discovery. While there is a notable absence of published data on its synthesis and biological activity, this document provides a foundational guide for researchers. Future work should focus on developing a reliable synthetic route, followed by a comprehensive screening program to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, would also be a critical next step in understanding the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to the Initial Synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a primary and efficient synthetic pathway for 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a compound of interest in medicinal chemistry and drug discovery. The synthesis is predicated on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document provides a detailed experimental protocol, a summary of quantitative data based on analogous reactions, and a visual representation of the synthetic workflow.

Core Synthesis Pathway: Williamson Ether Synthesis

The principal route for the synthesis of this compound involves the nucleophilic substitution reaction between the alkoxide of 5-bromopyridin-2-ol and a suitable 3-halopropylamine derivative, such as 3-chloro-N,N-dimethylpropan-1-amine.[1][2][3] This reaction proceeds via an S\textsubscript{N}2 mechanism, where the deprotonated hydroxyl group of the pyridinol acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[3][4]

The key steps in this synthesis are:

  • Deprotonation: A suitable base is used to deprotonate the hydroxyl group of 5-bromopyridin-2-ol to form the more nucleophilic pyridin-2-olate anion.

  • Nucleophilic Attack: The resulting anion attacks the primary carbon of 3-halo-N,N-dimethylpropan-1-amine, forming the C-O ether bond.

Quantitative Data Summary

The following table summarizes the key reactants and typical reaction conditions for the synthesis of this compound. These values are representative of typical Williamson ether syntheses involving pyridinols and are provided for guidance.[5][6][7]

ParameterValue
Reactants
5-Bromopyridin-2-ol1.0 eq
3-Chloro-N,N-dimethylpropan-1-amine1.1 - 1.5 eq
Base (e.g., NaH, K₂CO₃, NaOH)1.2 - 2.0 eq
Reaction Conditions
SolventAnhydrous DMF, Acetonitrile, or THF
Reaction Temperature25 °C to 80 °C (rt to reflux)
Reaction Time4 - 24 hours
Product
Typical Yield60 - 85%
Purity (after chromatography)>95%

Experimental Protocol

This section provides a detailed, representative experimental protocol for the synthesis of this compound.

Materials:

  • 5-Bromopyridin-2-ol (1.0 eq)[8][9]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a 60% dispersion of sodium hydride (1.2 eq) in mineral oil, which is then washed with anhydrous hexanes to remove the oil, and the hexanes are carefully decanted. Anhydrous DMF is added to the flask to create a slurry.

  • Formation of the Alkoxide: 5-Bromopyridin-2-ol (1.0 eq) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.

  • Addition of the Alkyl Halide: 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq) is neutralized with a suitable base (e.g., triethylamine) and extracted into an organic solvent, which is then dried and concentrated. The free amine is dissolved in anhydrous DMF and added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to 60-80 °C and stirred for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by the slow addition of water. The mixture is then diluted with ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to afford this compound as a pure compound.

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 5_Bromopyridin_2_ol 5-Bromopyridin-2-ol Alkoxide_Formation Alkoxide Formation (Deprotonation) 5_Bromopyridin_2_ol->Alkoxide_Formation NaH Sodium Hydride (NaH) NaH->Alkoxide_Formation 3_Chloro_Amine 3-Chloro-N,N-dimethylpropan-1-amine SN2_Reaction Williamson Ether Synthesis (SN2 Reaction) 3_Chloro_Amine->SN2_Reaction Alkoxide_Formation->SN2_Reaction Pyridinolate Quenching Quenching (with Water) SN2_Reaction->Quenching Crude Reaction Mixture Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (Bicarbonate & Brine) Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Crude Product Product Final Product: 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine Purification->Product

References

Structural Characterization of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact molecule, this document outlines a putative synthesis pathway and established analytical methodologies for its full structural elucidation. The guide details generalized experimental protocols for spectroscopic and crystallographic analyses and presents predicted data to serve as a reference for researchers working with this and structurally related compounds.

Introduction

This compound is a halogenated pyridyloxyalkanamine. Compounds within this class are of interest in medicinal chemistry and drug discovery due to their potential as intermediates in the synthesis of more complex biologically active molecules. The presence of a brominated pyridine ring offers a site for further functionalization, while the tertiary amine moiety can influence pharmacokinetic properties. A thorough structural characterization is paramount for confirming the identity, purity, and three-dimensional arrangement of the molecule, which are critical aspects for its application in research and development.

Molecular and Physicochemical Properties

A summary of the basic molecular and physicochemical properties of this compound is provided in the table below. These values are calculated based on its chemical structure.

PropertyValueSource
CAS Number1248399-37-2[1]
Molecular FormulaC10H15BrN2O[1]
Molecular Weight259.15 g/mol [1]
SMILESCN(C)CCCOC1=NC=C(Br)C=C1[1]

Synthesis Pathway

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The synthesis would likely start from 2,5-dibromopyridine and 3-(dimethylamino)-1-propanol.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2,5-Dibromopyridine 2,5-Dibromopyridine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2,5-Dibromopyridine->Nucleophilic Aromatic Substitution 3-(Dimethylamino)-1-propanol 3-(Dimethylamino)-1-propanol 3-(Dimethylamino)-1-propanol->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound

Caption: Proposed synthesis workflow.

Structural Characterization Methods

A comprehensive structural characterization of this compound would involve a combination of spectroscopic and crystallographic techniques to confirm its covalent structure and three-dimensional arrangement.

G Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry X-ray Crystallography X-ray Crystallography Synthesized Compound->X-ray Crystallography Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation X-ray Crystallography->Structural Confirmation

Caption: Characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1d1HPyridine H-6
~7.6dd1HPyridine H-4
~6.7d1HPyridine H-3
~4.3t2HO-CH₂
~2.5t2HN-CH₂
~2.2s6HN(CH₃)₂
~1.9p2HO-CH₂-CH₂

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~163Pyridine C-2
~148Pyridine C-6
~141Pyridine C-4
~112Pyridine C-3
~108Pyridine C-5
~65O-CH₂
~56N-CH₂
~45N(CH₃)₂
~27O-CH₂-CH₂

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [2][3][4]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to ¹H NMR. The spectral width should encompass the expected range for carbon signals (typically 0-200 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum Data (Electron Ionization - EI):

m/zInterpretation
258/260Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern of bromine.
58Fragment corresponding to [CH₂=N(CH₃)₂]⁺, a common fragment from the dimethylaminopropyl chain.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) [5][6][7][8]

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[6][7]

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.[5][7][8]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Single-Crystal X-ray Diffraction

Should a suitable single crystal of the compound be obtained, X-ray diffraction would provide unambiguous proof of its structure, including bond lengths, bond angles, and conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction [9][10][11][12][13]

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[11]

  • Crystal Mounting: Carefully mount a high-quality, defect-free crystal on a goniometer head.[10]

  • Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it while collecting the diffraction pattern using an area detector. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.[13]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and displacement parameters.[11]

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a key intermediate in pharmaceutical research. The synthesis is based on a modified Williamson ether synthesis, a robust and widely used method for the preparation of ethers. This protocol includes a step-by-step experimental procedure, a summary of required reagents and their properties, and predicted characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) to aid in product verification. Visual diagrams for the reaction scheme and experimental workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is a substituted pyridyl ether derivative. The pyridine moiety is a common scaffold in medicinal chemistry, and the presence of a bromine atom allows for further functionalization through various cross-coupling reactions. The dimethylaminopropoxy side chain can influence the compound's pharmacokinetic properties, such as solubility and basicity. This application note details a reliable laboratory-scale synthesis of this compound.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis, where the sodium salt of 5-bromo-2-hydroxypyridine, generated in situ, acts as a nucleophile to displace the chloride from 3-chloro-N,N-dimethylpropan-1-amine.

Caption: Reaction scheme for the synthesis of the target compound.

Quantitative Data

Table 1: Properties of Reactants and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
5-Bromo-2-hydroxypyridineC₅H₄BrNO174.0013466-38-1Solid
3-Chloro-N,N-dimethylpropan-1-amineC₅H₁₂ClN121.61109-54-6Liquid
This compoundC₁₀H₁₅BrN₂O259.151248399-37-2Oil (predicted)

Experimental Protocol

This protocol is for the synthesis of this compound on a laboratory scale.

Materials and Reagents:

  • 5-Bromo-2-hydroxypyridine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq)

  • Sodium hydroxide (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup (silica gel)

Procedure:

  • Preparation of 3-Chloro-N,N-dimethylpropan-1-amine (free base):

    • Dissolve 3-chloro-N,N-dimethylpropan-1-amine hydrochloride in water.

    • Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide dropwise with stirring until the pH is strongly basic (pH > 12).

    • Extract the aqueous layer with diethyl ether or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the free amine as an oil. Use immediately in the next step.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-hydroxypyridine (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution will be observed.

  • Alkylation:

    • Add the freshly prepared 3-chloro-N,N-dimethylpropan-1-amine (1.1 eq) dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and add more water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate. The product is expected to elute with a mixture of hexanes and ethyl acetate containing a small percentage of triethylamine to prevent streaking.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an oil.

Table 2: Summary of Reaction Parameters

ParameterValue
BaseSodium Hydride (NaH)
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature80 °C
Reaction Time12-16 hours
Purification MethodFlash Column Chromatography (Silica Gel)
Expected Yield60-80% (Estimated based on similar reactions)

Predicted Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.15 (d, J = 2.4 Hz, 1H, H-6 on pyridine ring)

    • 7.60 (dd, J = 8.8, 2.4 Hz, 1H, H-4 on pyridine ring)

    • 6.65 (d, J = 8.8 Hz, 1H, H-3 on pyridine ring)

    • 4.35 (t, J = 6.4 Hz, 2H, -O-CH₂-)

    • 2.50 (t, J = 7.2 Hz, 2H, -CH₂-N-)

    • 2.25 (s, 6H, -N(CH₃)₂)

    • 1.95 (quint, J = 6.8 Hz, 2H, -CH₂-CH₂-CH₂-)

  • 13C NMR (100 MHz, CDCl₃) δ (ppm):

    • 163.5 (C-2 on pyridine ring)

    • 148.0 (C-6 on pyridine ring)

    • 141.0 (C-4 on pyridine ring)

    • 112.0 (C-3 on pyridine ring)

    • 108.0 (C-5 on pyridine ring)

    • 65.0 (-O-CH₂-)

    • 56.0 (-CH₂-N-)

    • 45.5 (-N(CH₃)₂)

    • 27.0 (-CH₂-CH₂-CH₂-)

Mass Spectrometry (MS)

  • Method: Electron Ionization (EI)

  • Predicted (M)+: m/z 258 and 260 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio)

  • Predicted Fragmentation Pattern:

    • The primary fragmentation is expected to be the alpha-cleavage of the C-C bond adjacent to the nitrogen atom of the dimethylamino group, resulting in a stable iminium ion.

    • m/z 58: [CH₂=N(CH₃)₂]⁺ (base peak)

    • m/z 200/202: [M - C₃H₇N]⁺

    • m/z 173/175: [M - C₄H₁₀N]⁺

Experimental Workflow

Experimental_Workflow A 1. Prepare 3-Chloro-N,N-dimethylpropan-1-amine (free base) D 4. Add 3-Chloro-N,N-dimethylpropan-1-amine A->D B 2. Dissolve 5-Bromo-2-hydroxypyridine in anhydrous DMF C 3. Add NaH at 0°C and stir B->C C->D E 5. Heat to 80°C for 12-16h D->E F 6. Quench with water and perform aqueous work-up E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry and concentrate the organic phase G->H I 9. Purify by Flash Column Chromatography H->I J 10. Characterize the final product (NMR, MS) I->J

Caption: A streamlined workflow for the synthesis and purification.

Safety Precautions

  • Handle sodium hydride with extreme care. It is a flammable solid and reacts violently with water to produce flammable hydrogen gas. All manipulations should be performed under an inert atmosphere in a fume hood.

  • 3-Chloro-N,N-dimethylpropan-1-amine is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a well-ventilated fume hood.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described Williamson ether synthesis is a reliable method that can be readily implemented in a standard organic chemistry laboratory. The provided quantitative data, step-by-step procedure, and predicted characterization data will be valuable for researchers in the fields of medicinal chemistry and drug development.

experimental applications of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, also known as DSP-1053, is a novel benzylpiperidine derivative with promising therapeutic potential as a fast-acting antidepressant.[1][2] This compound exhibits a dual mechanism of action, functioning as a potent serotonin transporter (SERT) inhibitor and a partial agonist of the 5-HT1A receptor.[3][4] This dual activity is believed to contribute to its rapid therapeutic onset and reduced side effect profile compared to conventional serotonin reuptake inhibitors.[3] This document outlines the key experimental applications of DSP-1053, presenting quantitative data, detailed protocols for seminal experiments, and visual diagrams of its signaling pathway and experimental workflows.

In Vitro Pharmacological Profile

DSP-1053 has been characterized through a series of in vitro assays to determine its binding affinity, potency, and selectivity.

Data Presentation: In Vitro Activity of DSP-1053
TargetSpeciesAssay TypeParameterValueReference
Serotonin Transporter (SERT)HumanRadioligand Binding ([³H]citalopram)Kᵢ1.02 ± 0.06 nM[3][4]
Serotonin Transporter (SERT)RatRadioligand Binding ([³H]citalopram)Kᵢ0.489 ± 0.039 nmol/L[4]
Serotonin Transporter (SERT)Human[³H]5-HT UptakeIC₅₀2.74 ± 0.41 nmol/L[3][4]
5-HT₁ₐ ReceptorHumanRadioligand BindingKᵢ5.05 ± 1.07 nmol/L[3][4]
5-HT₁ₐ Receptor-Functional AssayIntrinsic Activity70.0 ± 6.3%[3][4]
Histamine H₁ Receptor-Radioligand BindingKᵢ7.46 ± 1.37 nmol/L[4]

Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocol: SERT Binding Assay

Objective: To determine the binding affinity of DSP-1053 for the human serotonin transporter.

Materials:

  • [³H]citalopram (radioligand)

  • Membrane preparations from Chinese hamster ovary (CHO) cells expressing human SERT

  • DSP-1053

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of DSP-1053.

  • In a 96-well plate, combine the cell membrane preparation, [³H]citalopram, and either buffer (for total binding), a saturating concentration of a known SERT inhibitor (for non-specific binding), or a dilution of DSP-1053.

  • Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Kᵢ value for DSP-1053 by analyzing the competition binding data using appropriate software (e.g., Prism).

In Vivo Preclinical Efficacy

The antidepressant-like effects of DSP-1053 have been evaluated in established animal models of depression.

Data Presentation: In Vivo Antidepressant-like Activity of DSP-1053
ModelSpeciesTreatmentDosageKey FindingReference
Forced Swimming TestRat2-week administration1 mg/kgSignificant reduction in immobility time[3]
Olfactory BulbectomyRat1 and 2-week administrationNot specifiedReduction in emotional scores and open-field activity[3]
MicrodialysisRatSingle administration3 and 10 mg/kgDose-dependent increase in extracellular 5-HT levels[3][4]
Experimental Protocol: Rat Forced Swimming Test

Objective: To assess the antidepressant-like activity of DSP-1053 by measuring the immobility time of rats in a stressful swimming environment.

Materials:

  • Male rats (e.g., Wistar)

  • DSP-1053

  • Vehicle control (e.g., 40% polyethylene glycol)

  • A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 15 cm.

  • Video recording equipment and analysis software.

Procedure:

  • Pre-test session: On day 1, place each rat individually in the water-filled cylinder for 15 minutes. This is to induce a state of behavioral despair.

  • Drug Administration: For the following 14 days, administer DSP-1053 (1 mg/kg) or vehicle orally to the respective groups of rats.

  • Test session: On day 15, 60 minutes after the final drug administration, place the rats back into the swimming cylinder for a 5-minute test session.

  • Data Recording: Record the entire 5-minute session using a video camera.

  • Data Analysis: Score the duration of immobility (when the rat makes only the minimal movements necessary to keep its head above water) during the last 4 minutes of the test session.

  • Statistical Analysis: Compare the immobility times between the DSP-1053-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test).

Mechanism of Action and Signaling Pathway

DSP-1053's therapeutic effect is attributed to its dual action on the serotonergic system. It blocks the reuptake of serotonin from the synaptic cleft by inhibiting SERT, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. Simultaneously, its partial agonism at the 5-HT1A autoreceptors is thought to reduce the negative feedback on serotonin release, contributing to a more rapid and sustained increase in synaptic serotonin levels.

DSP-1053 Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DSP1053_1 DSP-1053 SERT SERT DSP1053_1->SERT Inhibits 5HT1A_auto 5-HT1A Autoreceptor DSP1053_1->5HT1A_auto Partial Agonist 5HT_release 5-HT Release SERT->5HT_release Reuptake 5HT1A_auto->5HT_release Inhibits (Negative Feedback) 5HT_synapse 5-HT 5HT_release->5HT_synapse 5HT_receptor Postsynaptic 5-HT Receptors 5HT_synapse->5HT_receptor Activates Neuronal_response Antidepressant Effect 5HT_receptor->Neuronal_response

Caption: Dual mechanism of action of DSP-1053 on the serotonin synapse.

Safety and Tolerability Profile

Preclinical studies have also investigated the side effect profile of DSP-1053.

Experimental Protocol: Emesis and Vomiting Assay in Suncus murinus

Objective: To evaluate the emetic potential of DSP-1053.

Materials:

  • Suncus murinus (house musk shrew), a species known to have a vomiting reflex.

  • DSP-1053

  • Vehicle control

  • Observation cages

Procedure:

  • Acclimatize the animals to the laboratory conditions.

  • Administer a single oral dose of DSP-1053 (at various concentrations, e.g., 10, 30, 60, or 100 mg/kg) or vehicle to the animals.[4]

  • Place each animal in an individual observation cage.

  • Observe the animals continuously for a defined period (e.g., 60 minutes).

  • Record the number of animals that exhibit vomiting and the total number of vomiting episodes for each animal.

  • For studies on tolerance, administer the compound daily for a set period and repeat the observation on different days to assess any decrease in emetic events.

  • Compare the results with a positive control known to induce emesis, such as paroxetine.

Experimental Workflow Visualization

The overall process for evaluating a novel antidepressant compound like DSP-1053 can be visualized as a multi-step workflow.

Drug Discovery Workflow Start Start In_Vitro In Vitro Screening (Binding & Functional Assays) Start->In_Vitro In_Vivo_Efficacy In Vivo Efficacy Models (Forced Swim Test, Olfactory Bulbectomy) In_Vitro->In_Vivo_Efficacy Mechanism_Action Mechanism of Action Studies (Microdialysis) In_Vivo_Efficacy->Mechanism_Action Safety_Tolerability Safety & Tolerability (Emesis Studies) Mechanism_Action->Safety_Tolerability Data_Analysis Data Analysis & Interpretation Safety_Tolerability->Data_Analysis End End Data_Analysis->End

Caption: Preclinical evaluation workflow for DSP-1053.

Conclusion

The experimental data strongly support the potential of DSP-1053 as a novel antidepressant with a rapid onset of action and a favorable side effect profile. Its dual mechanism of inhibiting serotonin reuptake and acting as a partial 5-HT1A agonist provides a compelling rationale for its observed efficacy. The protocols and data presented herein serve as a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this promising compound.

References

Application Notes: 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is a heterocyclic organic compound featuring a bromopyridine core linked to a dimethylaminopropoxy side chain. While direct biological activity of this specific molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in a variety of biologically active agents. The primary and most valuable application of this compound in medicinal chemistry is as a versatile synthetic intermediate or building block for the construction of more complex molecules with therapeutic potential.

The presence of a bromine atom on the pyridine ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the exploration of diverse chemical space in drug discovery programs. The dimethylaminopropoxy moiety is also a common feature in many pharmaceuticals, often contributing to improved solubility, cell permeability, and target engagement.

This document provides an overview of the potential applications of this compound as a synthetic intermediate, including a representative experimental protocol for its use in a Suzuki coupling reaction to generate a hypothetical library of compounds for screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are important for its handling, storage, and use in chemical synthesis.

PropertyValue
CAS Number 1248399-37-2
Molecular Formula C10H15BrN2O
Molecular Weight 259.14 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents
Storage Store at 2-8 °C, protected from light and moisture

Proposed Application: Synthesis of a Biarylpyridine Library via Suzuki Coupling

A significant application of this compound is its use as a key intermediate in the synthesis of biarylpyridine derivatives. The bromine atom on the pyridine ring can be readily substituted with a wide range of aryl or heteroaryl boronic acids or esters via a Suzuki-Miyaura cross-coupling reaction. This allows for the rapid generation of a library of novel compounds that can be screened for various biological activities.

The resulting biarylpyridine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs and clinical candidates targeting a wide array of protein classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The dimethylaminopropoxy side chain can serve as a key pharmacophoric feature, potentially interacting with the target protein or modulating the physicochemical properties of the final compound.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add Pd(dppf)Cl2 (0.05 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask to achieve a final concentration of the starting bromide of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired biarylpyridine product.

Data Presentation: Representative Reaction Parameters

The following table summarizes the typical inputs and expected outputs for the representative Suzuki coupling protocol described above.

ParameterValue
Starting Material This compound
Reagent Arylboronic acid
Catalyst Pd(dppf)Cl2
Base K2CO3
Solvent 1,4-Dioxane/Water
Reaction Temperature 80-100 °C
Typical Reaction Time 2-12 hours
Expected Yield 60-95% (depending on the boronic acid used)
Purification Method Silica gel column chromatography

Visualizations

The following diagrams illustrate the synthetic workflow and the broader context of using this compound in drug discovery.

Suzuki_Coupling_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product start 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine reaction Suzuki Coupling start->reaction boronic_acid Arylboronic Acid boronic_acid->reaction catalyst Pd(dppf)Cl2 catalyst->reaction base K2CO3 base->reaction solvent Dioxane/Water solvent->reaction heat Heat (80-100 °C) heat->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Biarylpyridine Derivative purification->product

Caption: Synthetic workflow for a Suzuki coupling reaction.

Library_Synthesis cluster_reagents Diverse Reagent Set cluster_library Compound Library building_block 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine reaction Parallel Suzuki Coupling building_block->reaction r1 Arylboronic Acid 1 r1->reaction r2 Arylboronic Acid 2 r2->reaction r_n Arylboronic Acid n r_n->reaction p1 Product 1 reaction->p1 p2 Product 2 reaction->p2 p_n Product n reaction->p_n screening High-Throughput Screening p1->screening p2->screening p_n->screening hit Hit Identification screening->hit

Application Notes and Protocols for 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Information

  • Chemical Name: 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

  • CAS Number: 1248399-37-2[1][2]

  • Molecular Formula: C₁₀H₁₅BrN₂O

  • Molecular Weight: 259.14 g/mol

  • Structure:

    alt text

  • Purity: ≥95%

  • Storage: Store at 2-8°C.

Background

This compound is a laboratory research chemical. While specific biological activities for this compound are not yet extensively documented in peer-reviewed literature, its structural motifs are present in molecules with known pharmacological relevance. The 2-aminopyridine and bromopyridine moieties are common scaffolds in medicinal chemistry, appearing in compounds developed for a range of biological targets. For instance, pyridine derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as for their activity in the central nervous system.

Compounds with similar structures, such as 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, have been noted for their potential to interact with neurotransmitter systems, suggesting possible applications in neuroscience research.[3] The brominated aromatic ring and the dimethylaminopropoxy side chain are features that can influence a molecule's lipophilicity and ability to cross cell membranes, potentially affecting its bioavailability and interaction with intracellular targets.[3]

These application notes provide hypothetical protocols and research applications based on the activities of structurally related compounds. Researchers are encouraged to use this information as a starting point for their own investigations.

Hypothetical Research Applications

  • Fragment-Based Drug Discovery: This compound can serve as a building block or fragment in the synthesis of more complex molecules for screening libraries.[4][5][6][7] The reactive bromine atom allows for further chemical modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR).

  • Neuropharmacology Research: Given that structurally similar molecules have been suggested to interact with neurotransmitter systems, this compound could be investigated for its potential effects on neuronal receptors and transporters.[3]

  • Oncology Research: The pyridine scaffold is present in numerous kinase inhibitors and other anticancer agents. This compound could be screened for antiproliferative activity against various cancer cell lines.

  • Antimicrobial Research: Pyridine derivatives have shown promise as antimicrobial agents. This compound could be evaluated for its efficacy against a panel of bacterial and fungal strains.

Quantitative Data (Hypothetical)

The following tables are templates for presenting data that could be generated from the experimental protocols below. The values presented are for illustrative purposes only and are not based on experimental results for this specific compound.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ Values)

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma28.7
HCT116Colon Carcinoma19.5
PC-3Prostate Cancer35.1

Table 2: Neuronal Receptor Binding Affinity (Kᵢ Values)

ReceptorRadioligandHypothetical Kᵢ (nM)
Serotonin Transporter (SERT)[³H]Citalopram85
Dopamine Transporter (DAT)[³H]WIN 35,428> 1000
Norepinephrine Transporter (NET)[³H]Nisoxetine250

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic or antiproliferative effects of this compound on a cancer cell line (e.g., MCF-7).

Materials:

  • This compound

  • MCF-7 cells (or other cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • DMSO (Dimethyl sulfoxide), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with 0.5% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Neuronal Receptor Binding Assay (Radioligand Displacement)

This protocol provides a general method for evaluating the binding affinity of the compound to a specific neuronal target, such as the serotonin transporter (SERT), using a radioligand displacement assay.

Materials:

  • This compound

  • Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing human SERT)

  • Radioligand (e.g., [³H]Citalopram)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM Fluoxetine)

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in the assay buffer to cover a wide concentration range (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation (e.g., 10-20 µg of protein)

    • 50 µL of radioligand at a concentration near its Kₔ (e.g., 1 nM [³H]Citalopram)

    • 50 µL of test compound dilution, assay buffer (for total binding), or non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of specific binding at each concentration of the test compound. Calculate the IC₅₀ value and then the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Below are diagrams illustrating hypothetical workflows and relationships relevant to the study of this compound.

G cluster_0 Compound Synthesis and Modification cluster_1 Biological Screening cluster_2 Hit Identification and Optimization A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Analogs B->C D In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) C->D E Receptor Binding Assays C->E F Antimicrobial Assays C->F G Hit Compound Identification D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H H->B Iterative Synthesis I Lead Optimization H->I

Caption: Workflow for utilizing the compound in drug discovery.

G Compound Test Compound Receptor Neuronal Receptor (e.g., SERT) Compound->Receptor Binds to Signaling Downstream Signaling (Hypothetical) Receptor->Signaling Modulates Response Cellular Response (e.g., Altered Neurotransmission) Signaling->Response Leads to

Caption: Hypothetical signaling pathway modulation.

References

The Role of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is a chemical compound available commercially as a research chemical. Extensive searches of scientific literature and patent databases did not yield specific information regarding its direct role in drug discovery, including its biological activity, mechanism of action, or involvement in specific signaling pathways. Publicly available information is limited to its chemical properties and sources for procurement. This suggests that the compound is likely utilized as a chemical intermediate or building block in the synthesis of more complex molecules with potential therapeutic applications, rather than being a drug candidate itself. This document outlines the current state of knowledge and provides a general framework for how a compound of this nature could be evaluated in a drug discovery context.

Introduction

The pyridine ring and its derivatives are common scaffolds in medicinal chemistry, known to interact with a wide range of biological targets. The structural features of this compound, including the brominated pyridine ring, the ether linkage, and the dimethylaminopropyl side chain, suggest its potential as a precursor for the synthesis of novel compounds with diverse pharmacological activities. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Chemical Properties

A summary of the key chemical properties of this compound is provided in Table 1.

PropertyValue
CAS Number 1248399-37-2
Molecular Formula C₁₀H₁₅BrN₂O
Molecular Weight 259.14 g/mol
Appearance Not specified
Solubility Not specified
Purity Typically >95% (as per commercial suppliers)

Table 1: Chemical Properties of this compound.

Potential Applications in Drug Discovery (Hypothetical)

While no specific applications have been documented, the structural motifs present in this compound suggest several hypothetical avenues for its use in drug discovery. The aminopyridine core is found in numerous biologically active molecules. For instance, related structures have been investigated for their potential as kinase inhibitors, receptor antagonists, or central nervous system active agents.

The general workflow for evaluating a novel chemical entity like this in a drug discovery program is depicted in Figure 1.

G cluster_0 Compound Acquisition & Characterization cluster_1 High-Throughput Screening (HTS) cluster_2 Hit-to-Lead Optimization cluster_3 Lead Optimization & Preclinical Development synthesis Synthesis/Procurement of This compound qc Quality Control (Purity, Identity) synthesis->qc hts Primary Screening against Target Library qc->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar potency Potency & Selectivity Assays sar->potency adme ADME/Tox Profiling potency->adme in_vivo In Vivo Efficacy Studies adme->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd

Figure 1: A generalized experimental workflow for the evaluation of a novel chemical entity in a drug discovery program.

Experimental Protocols (General Framework)

In the absence of specific data for this compound, this section provides generalized protocols that would be applicable for its initial characterization and screening.

Synthesis of Analogs for SAR Studies

Objective: To generate a library of analogs based on the core structure of this compound to explore structure-activity relationships.

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., dioxane, toluene, or DMF).

  • Reagent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu), and the desired coupling partner (e.g., a boronic acid or ester for Suzuki coupling, an amine for Buchwald-Hartwig amination, etc.).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized analogs using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Screening

Objective: To identify potential biological targets of this compound and its analogs.

Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Serially dilute the stock solutions to the desired final concentrations in the appropriate assay buffer.

  • High-Throughput Screening (HTS): Screen the compounds against a panel of biological targets (e.g., kinases, GPCRs, ion channels) using established HTS assays. These assays can be biochemical (e.g., enzyme activity assays) or cell-based (e.g., reporter gene assays, cell viability assays).

  • Data Analysis: Analyze the screening data to identify "hits" – compounds that exhibit significant activity against a particular target. Calculate parameters such as IC₅₀ or EC₅₀ for active compounds.

Signaling Pathway Analysis (Hypothetical)

Should a validated biological target be identified for this compound or its analogs, further studies would be necessary to elucidate its mechanism of action and its effect on relevant signaling pathways. For example, if the compound were found to be a kinase inhibitor, a hypothetical signaling pathway diagram could be constructed as shown in Figure 2.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response gene_expression->cellular_response inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase1

Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action if the compound were a Kinase 1 inhibitor.

Conclusion

Currently, there is a lack of publicly available data to support a detailed application note on the role of this compound in drug discovery. Its primary role appears to be that of a chemical building block for the synthesis of more complex molecules. The protocols and conceptual frameworks provided here serve as a general guide for how such a compound could be systematically evaluated within a drug discovery program. Further research and publication of experimental data are required to elucidate any potential biological activity and therapeutic applications of this compound and its derivatives.

Application Note and Protocol: Purification of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is a pyridine derivative of interest in pharmaceutical research and development. Synthesis of this compound often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. Effective purification is crucial to obtain the compound at the high purity level required for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

The choice of purification method is dependent on the scale of the reaction and the nature of the impurities. Column chromatography is a robust and widely used technique for the separation of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For pyridine derivatives, silica gel is a common stationary phase due to its polarity and ability to separate compounds with varying functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValueReference
CAS Number 1248399-37-2[1]
Molecular Formula C10H15BrN2O
Molecular Weight 259.15 g/mol
Appearance Expected to be an oil or low-melting solid
pKa (Pyridine Ring N) ~5.2-6 (estimated for pyridine derivatives)[2][3]
Polarity Moderately polar

Experimental Protocol

This protocol outlines the purification of this compound from a crude reaction mixture using flash column chromatography with silica gel.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • Methanol, HPLC grade

  • Triethylamine (optional, for basic compounds)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Spotting: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity.

  • Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Optimal Rf: The ideal mobile phase should provide a retention factor (Rf) of ~0.2-0.3 for the target compound and good separation from impurities. For basic compounds like this, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing on the silica gel.

Column Preparation
  • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% n-hexane or a 95:5 mixture of n-hexane:ethyl acetate).[4]

  • Packing the Column: Pour the slurry into the chromatography column and allow the silica gel to settle. Gently tap the column to ensure even packing and remove any air bubbles.[5]

  • Equilibration: Once the silica gel has packed, add a thin layer of sand to the top to protect the silica bed.[4] Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.[6]

Sample Loading
  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.[4]

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully load the solution onto the top of the column, ensuring not to disturb the silica bed.[4]

Elution and Fraction Collection
  • Initial Elution: Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A suggested gradient is from 100% n-hexane to a 1:1 mixture of n-hexane:ethyl acetate. For more polar impurities, a gradient including dichloromethane and methanol may be necessary.[7]

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes.[5]

  • Monitoring: Monitor the elution of the compounds by performing TLC on the collected fractions.[5]

Product Isolation
  • Combine Fractions: Combine the fractions that contain the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Purity Analysis: Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.

Data Presentation

The following table provides a template for recording the results of the column chromatography purification.

ParameterValue
Crude Sample Weight (e.g., 5.0 g)
Silica Gel Weight (e.g., 100 g)
Column Dimensions (e.g., 40 mm x 300 mm)
Mobile Phase System Gradient: n-Hexane to n-Hexane:Ethyl Acetate (1:1)
Fraction Volume (e.g., 15 mL)
Fractions Containing Pure Product (e.g., 15-25)
Isolated Product Weight (e.g., 3.8 g)
Yield (e.g., 76%)
Purity (by HPLC/GC) >98%
TLC Rf of Pure Product (e.g., 0.25 in 4:1 n-Hexane:Ethyl Acetate)

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound via column chromatography.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude Sample tlc TLC Method Development crude_sample->tlc sample_loading Sample Loading crude_sample->sample_loading column_prep Column Packing tlc->column_prep column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC of Fractions fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Workflow for column chromatography purification.

Conclusion

The described protocol provides a comprehensive guide for the purification of this compound using silica gel column chromatography. Adherence to this protocol, with appropriate optimization based on TLC analysis, will enable researchers to obtain the target compound with high purity, suitable for further research and development activities. For structurally similar basic compounds, the use of a mobile phase modifier such as triethylamine may be beneficial.

References

Application Notes and Protocols: Optimal Reaction Conditions for the Synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a key intermediate in pharmaceutical research. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and versatile method for forming ether linkages. These notes outline the optimal reaction conditions, including reagents, solvents, and temperature, and provide a detailed, step-by-step protocol for its synthesis and purification.

Introduction

This compound is a valuable building block in the development of novel therapeutic agents. Its structure, featuring a substituted pyridine ring linked to a dialkylamino side chain via an ether bond, is a common motif in compounds targeting various biological pathways. The efficient synthesis of this intermediate is therefore of significant interest. The Williamson ether synthesis is the most common and effective method for preparing such aryl ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this can be achieved by reacting a substituted bromopyridine with 3-(dimethylamino)propan-1-ol.

Optimal Reaction Conditions

The successful synthesis of this compound via Williamson ether synthesis is contingent on the careful selection of reagents and reaction parameters. A summary of the optimized conditions is presented in Table 1.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

ParameterRecommended ConditionNotes
Starting Materials 2,5-Dibromopyridine and 3-(Dimethylamino)propan-1-ol2,5-Dibromopyridine is generally more reactive at the 2-position for nucleophilic aromatic substitution.
Base Sodium Hydride (NaH)A strong base is required to deprotonate the alcohol, forming the nucleophilic alkoxide.
Solvent Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)Polar aprotic solvents are preferred as they solvate the cation of the base, enhancing the nucleophilicity of the alkoxide.
Temperature Room temperature to 80 °CThe reaction can be initiated at room temperature and gently heated to ensure completion.
Reaction Time 12 - 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Work-up Aqueous work-up with subsequent extractionEssential for removing inorganic salts and excess reagents.
Purification Column ChromatographySilica gel chromatography is typically used to isolate the pure product.

Experimental Protocol

This protocol details the synthesis of this compound from 2,5-dibromopyridine and 3-(dimethylamino)propan-1-ol.

Materials:

  • 2,5-Dibromopyridine

  • 3-(Dimethylamino)propan-1-ol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(dimethylamino)propan-1-ol (1.2 equivalents) and anhydrous DMF.

  • Alkoxide Formation: Cool the solution in an ice bath and add sodium hydride (1.3 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Nucleophilic Substitution: Add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench with water to decompose any unreacted sodium hydride.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to yield the pure this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 2,5-Dibromopyridine Substitution Nucleophilic Aromatic Substitution Reactant1->Substitution Reactant2 3-(Dimethylamino)propan-1-ol Alkoxide Alkoxide Formation Reactant2->Alkoxide Base Sodium Hydride Base->Alkoxide Solvent Anhydrous DMF Solvent->Alkoxide Alkoxide->Substitution Quench Quenching Substitution->Quench Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying & Concentration Wash->Dry Purify Column Chromatography Dry->Purify Product 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine Purify->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Context

While the specific biological activity of this compound is proprietary to the developing entity, its structural motifs are present in compounds that modulate various signaling pathways. For instance, substituted pyridines are known to interact with a range of protein kinases and G-protein coupled receptors (GPCRs). The logical relationship for its potential role in drug discovery is outlined below.

SignalingPathway cluster_synthesis Synthesis & Screening cluster_target Target Identification cluster_pathway Pathway Modulation cluster_application Therapeutic Application Molecule 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine Screening High-Throughput Screening Molecule->Screening Target Protein Target (e.g., Kinase, GPCR) Screening->Target Pathway Signaling Pathway Target->Pathway Cellular Cellular Response Pathway->Cellular Disease Disease Treatment Cellular->Disease

Caption: Logical flow from synthesis to potential therapeutic application.

Conclusion

The Williamson ether synthesis provides a reliable and efficient route to this compound. By following the optimized protocol presented in these notes, researchers can consistently produce this valuable intermediate in high purity. Careful control of reaction conditions, particularly the choice of base and solvent, is crucial for maximizing yield and minimizing side products. The provided workflow and logical diagrams serve as a guide for both the practical synthesis and the conceptual placement of this molecule within a drug discovery program.

Application Notes and Protocols for the Analysis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is a chemical compound with potential applications in pharmaceutical research and development as an intermediate or a scaffold for more complex molecules. Accurate and precise analytical methods are crucial for its characterization, quantification, and quality control. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

This method is suitable for determining the purity of this compound and quantifying it in various sample matrices. A reversed-phase HPLC method with UV detection is described below.

Experimental Protocol

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.

    • For quantitative analysis, prepare a series of calibration standards from a certified reference standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

ParameterResult
Retention Time (RT)8.5 min
Purity (by area %)>98%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Linearity (r²)>0.999

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify and Assess Purity integrate->quantify

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities.

Experimental Protocol

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass spectrometer (e.g., quadrupole)

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 280°C

    • Injection Mode: Split (50:1)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min

      • Ramp: 15°C/min to 300°C

      • Hold at 300°C for 5 min

    • Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-450

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol.

    • Filter the solution through a 0.45 µm syringe filter.

Data Presentation

ParameterResult
Retention Time (RT)Approximately 12.3 min
Molecular Ion [M]+m/z 258/260 (due to Br isotopes)
Key Fragmentation Ionsm/z 58 (C₃H₈N⁺), 72, 171, 200

Logical Relationship Diagram

GCMS_Logic compound Analyte in Solution injection Vaporization in Injector compound->injection separation Separation in GC Column (based on volatility and polarity) injection->separation ionization Electron Ionization (70 eV) separation->ionization fragmentation Molecular Fragmentation ionization->fragmentation detection Mass Analyzer (Quadrupole) fragmentation->detection spectrum Mass Spectrum Generation detection->spectrum

Caption: Logical flow of the GC-MS analysis process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃)

    • Concentration: ~10 mg/mL

    • Parameters: Standard proton acquisition parameters.

  • ¹³C NMR:

    • Solvent: Chloroform-d (CDCl₃)

    • Concentration: ~20-30 mg/mL

    • Parameters: Standard carbon acquisition with proton decoupling.

Data Presentation

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.10d1HPyridine-H6
~7.55dd1HPyridine-H4
~6.70d1HPyridine-H3
~4.40t2H-O-CH₂-
~2.45t2H-N-CH₂-
~2.25s6H-N(CH₃)₂
~2.00p2H-CH₂-CH₂-CH₂-

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ)

Chemical Shift (ppm)Assignment
~163.0Pyridine-C2 (C-O)
~148.0Pyridine-C6
~141.0Pyridine-C4
~115.0Pyridine-C5 (C-Br)
~112.0Pyridine-C3
~65.0-O-CH₂-
~56.0-N-CH₂-
~45.0-N(CH₃)₂
~27.0-CH₂-CH₂-CH₂-

Signaling Pathway Diagram (Conceptual)

This diagram illustrates the relationship between the analytical techniques for complete characterization.

Characterization_Pathway cluster_techniques Analytical Techniques cluster_information Information Obtained start Target Compound: This compound hplc HPLC-UV start->hplc gcms GC-MS start->gcms nmr NMR ('H, '³C) start->nmr purity Purity & Quantification hplc->purity identity Molecular Weight & Volatile Impurities gcms->identity structure Unambiguous Structure & Connectivity nmr->structure conclusion Complete Analytical Characterization purity->conclusion identity->conclusion structure->conclusion

Caption: Pathway for the complete analytical characterization of the target compound.

Application Notes and Protocols for In Vivo Studies with 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine (DSP-1053)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, also known as DSP-1053, a novel compound with potential applications in neuroscience and pharmacology.

Compound Profile

Compound Name: this compound (DSP-1053) CAS No.: 1248399-37-2 Molecular Formula: C10H15BrN2O Molecular Weight: 259.147 g/mol Mechanism of Action: DSP-1053 is a potent serotonin reuptake inhibitor (SERT) and a partial agonist of the 5-HT1A receptor.[1][2] It has been shown to dose-dependently increase extracellular serotonin levels.[1]

In Vitro Activity

The in vitro activity of DSP-1053 provides a basis for its in vivo applications. Key binding affinities and functional activities are summarized below.

TargetSpeciesAssay TypeValueUnitReference
Serotonin Transporter (SERT)HumanBinding Affinity (Ki)1.02 ± 0.06nmol/L[1][3]
Serotonin Transporter (SERT)RatBinding Affinity (Ki)0.489 ± 0.039nmol/L[3]
5-HT1A ReceptorHumanBinding Affinity (Ki)5.05 ± 1.07nmol/L[1]
Serotonin Transporter (SERT)HumanInhibition (IC50)2.74 ± 0.41nmol/L[1]
5-HT1A Receptor-Intrinsic Activity70.0 ± 6.3%[1]
Histamine H1 Receptor-Binding Affinity (Ki)7.46 ± 1.37nmol/L[3]

Data presented as mean ± SEM.

Off-Target Profile: DSP-1053 shows weak affinity (Ki values > 100 nmol/L) for 28 other tested receptors. It does not significantly inhibit catechol-O-methyltransferase, monoamine oxidase-A, or monoamine oxidase-B.[3]

Experimental Protocols

Pharmacokinetic Profiling in Rats

This protocol outlines the procedure for determining the pharmacokinetic parameters of DSP-1053 in male rats following intravenous and oral administration.[3]

Workflow for Pharmacokinetic Study

G cluster_prep Animal Preparation cluster_admin Drug Administration cluster_sampling Blood Sampling cluster_analysis Sample Analysis Animal_Acclimation Acclimate Male Rats Fasting Overnight Fasting (for p.o.) Animal_Acclimation->Fasting IV_Admin Intravenous (i.v.) 1 mg/kg Animal_Acclimation->IV_Admin PO_Admin Oral (p.o.) 10 mg/kg Fasting->PO_Admin Timepoints_IV Timepoints (i.v.): 0.083, 0.25, 0.5, 1, 2, 4, 6, 24h IV_Admin->Timepoints_IV Timepoints_PO Timepoints (p.o.): 0.25, 0.5, 1, 2, 4, 6, 24h PO_Admin->Timepoints_PO Plasma_Separation Centrifuge for Plasma Timepoints_IV->Plasma_Separation Timepoints_PO->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis PK_Analysis Pharmacokinetic Modeling LC_MS_Analysis->PK_Analysis A Surgical Implantation of Microdialysis Probe B Post-Surgery Recovery A->B C Baseline Sample Collection B->C D Administer DSP-1053 (3 or 10 mg/kg) C->D E Collect Dialysate Samples over Time D->E F Quantify 5-HT in Samples via HPLC E->F G Data Analysis: % Change from Baseline F->G SERT Serotonin Transporter (SERT) Synaptic_5HT Synaptic Serotonin SERT->Synaptic_5HT Reduces Reuptake HT1A 5-HT1A Receptor Neuronal_Signaling Downstream Neuronal Signaling (e.g., CREB, BDNF) HT1A->Neuronal_Signaling Modulates Synaptic_5HT->HT1A Activates Antidepressant_Effect Antidepressant Effect Neuronal_Signaling->Antidepressant_Effect Leads to DSP1053 DSP-1053 DSP1053->SERT Inhibition DSP1053->HT1A Partial Agonism

References

Application Notes and Protocols for the N-Arylation of Amines using 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a bromo-pyridine moiety, which is a key substrate for palladium-catalyzed cross-coupling reactions, and a tertiary amine side chain that can influence physicochemical properties such as solubility and basicity. This document provides detailed protocols for the application of this reagent in N-arylation reactions, specifically the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2]

The tertiary amine in this compound is already fully alkylated and thus does not readily participate in further N-alkylation reactions under standard conditions.[3][4][5] Instead, the bromine atom on the electron-deficient pyridine ring serves as the primary reactive site for coupling with a wide range of primary and secondary amines. The resulting products are 5-amino-substituted pyridine derivatives, which are prevalent scaffolds in numerous biologically active compounds.

Core Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base.[1][2] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope, functional group tolerance, and high efficiency in constructing C(aryl)-N bonds.[1][2]

Reaction Scheme:

G cluster_0 Buchwald-Hartwig Amination reagent1 This compound plus + reagent2 R1R2NH (Primary or Secondary Amine) arrow Pd Catalyst Ligand, Base Solvent, Heat product 5-(R1R2N)-substituted Pyridine Derivative

Caption: General scheme of the Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination.[6] The following table summarizes typical conditions for the N-arylation of various amine types with bromo-pyridines, which can be adapted for this compound.

EntryAmine TypePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
1Primary AliphaticPd₂(dba)₃ (1-2)BINAP (2-4)NaOtBu (1.4)Toluene80-10075-95
2Secondary AliphaticPd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene80-10080-98
3Primary Aryl (Aniline)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene100-11070-90
4Secondary CyclicPd₂(dba)₃ (1)BINAP (2)NaOtBu (1.4)Toluene10085-93
5Amides / CarbamatesPd(OAc)₂ (2)Josiphos-type (4)Cs₂CO₃ (1.5)Dioxane11065-85

Note: Yields are typical for analogous reactions and may vary depending on the specific amine substrate.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a detailed methodology for the palladium-catalyzed N-arylation of a generic primary amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)[7][8]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[7][8]

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol).[7]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5-10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously overnight (12-18 hours).

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-arylated product.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Buchwald-Hartwig amination protocol described above.

G start Start reagents Combine Reactants: - Aryl Bromide - Amine - Pd₂(dba)₃ / BINAP - NaO-t-Bu start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar) reagents->inert solvent Add Anhydrous Toluene inert->solvent heat Heat Reaction Mixture (100 °C, 12-18h) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Work-up (EtOAc / H₂O Extraction) monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this important chemical intermediate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a type of nucleophilic aromatic substitution (SNAr) reaction.

Issue 1: Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the conversion?

A1: Low or no yield in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Insufficient Deprotonation of the Alcohol: The Williamson ether synthesis requires the formation of an alkoxide from 3-(dimethylamino)-1-propanol. If the base used is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the alcohol. It is crucial to use anhydrous conditions as these bases react with water.

  • Poor Reactivity of the Aryl Halide: While 2-halopyridines are activated towards nucleophilic substitution, the reaction may still be sluggish.

    • Solution: Increasing the reaction temperature can significantly enhance the reaction rate. However, be mindful of potential side reactions at higher temperatures. The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can accelerate SNAr reactions.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Typically, a slight excess of the alcohol component (3-(dimethylamino)-1-propanol) and the base is used to ensure the complete consumption of the limiting reagent, 2,5-dibromopyridine.

Issue 2: Formation of Significant Side Products

Q2: I am observing significant impurities in my reaction mixture, which is complicating purification and reducing my yield. What are the likely side products and how can I minimize their formation?

A2: Several side reactions can occur, leading to a complex product mixture.

  • N-Alkylation: The tertiary amine in 3-(dimethylamino)-1-propanol can potentially act as a nucleophile, leading to the formation of a quaternary ammonium salt.

    • Solution: This is generally less favorable than O-alkylation after deprotonation of the alcohol. Ensuring complete and rapid formation of the alkoxide with a strong base can minimize this side reaction.

  • Reaction at the 5-Position: 2,5-Dibromopyridine has two potential reaction sites. While the 2-position is generally more activated for nucleophilic substitution, reaction at the 5-position can occur, leading to an isomeric byproduct.

    • Solution: The 2-position is more electron-deficient due to the inductive effect of the ring nitrogen, making it the preferred site for nucleophilic attack. Optimizing reaction conditions, such as using a less polar solvent or lower temperatures, may improve selectivity, though this might also decrease the overall reaction rate.

  • Elimination Reactions: Although less common with aryl halides, if there are any aliphatic halides present as impurities, elimination reactions could be promoted by the strong base.[2]

    • Solution: Ensure the purity of your starting materials.

Issue 3: Difficulties in Product Purification

Q3: I am struggling to isolate the pure product from the reaction mixture. What is an effective purification strategy?

A3: The basic nature of the product amine requires a tailored purification approach.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is necessary. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.

  • Column Chromatography: Flash column chromatography is a common and effective method for purifying basic amine compounds.

    • Solution: To prevent the product from sticking to the acidic silica gel, which can cause tailing and yield loss, it is advisable to add a small amount of a basic modifier to the eluent. A common practice is to add 0.5-2% triethylamine or ammonia in methanol to the mobile phase (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol). Alternatively, using basic alumina as the stationary phase can be a good option.[3][4]

Data Presentation

The following table summarizes typical reaction parameters for the Williamson ether synthesis of pyridyl ethers, which can be used as a starting point for optimizing the synthesis of this compound. Yields in laboratory settings for this type of reaction typically range from 50-95%.[2]

ParameterTypical Range/ValueNotes
Reactants
2,5-Dibromopyridine1.0 eqLimiting reagent.
3-(Dimethylamino)-1-propanol1.1 - 1.5 eqA slight excess is used to drive the reaction to completion.
Base
Sodium Hydride (NaH)1.2 - 1.6 eqA strong, non-nucleophilic base. Requires anhydrous conditions.
Potassium tert-butoxide (KOtBu)1.2 - 1.6 eqAnother strong base, often used in THF.
Solvent
Tetrahydrofuran (THF)AnhydrousA common aprotic solvent.
Dimethylformamide (DMF)AnhydrousA polar aprotic solvent that can accelerate SNAr reactions.
Dimethyl sulfoxide (DMSO)AnhydrousAnother polar aprotic solvent that can be effective.
Reaction Conditions
TemperatureRoom Temperature to 80 °CHigher temperatures can increase the reaction rate.
Reaction Time4 - 24 hoursMonitored by TLC or LC-MS until starting material is consumed.
Product
Yield50 - 95%Highly dependent on reaction conditions and purification.[2]

Experimental Protocols

Representative Experimental Protocol for the Synthesis of this compound

This protocol is a representative procedure based on typical conditions for Williamson ether synthesis involving 2-halopyridines. Optimization may be required to achieve the best yield.

  • Preparation of the Alkoxide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) that has been washed with anhydrous hexanes to remove the oil.

    • Add anhydrous tetrahydrofuran (THF) to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3-(dimethylamino)-1-propanol (1.1 eq) in anhydrous THF to the NaH suspension via the dropping funnel.

    • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Reaction with 2,5-Dibromopyridine:

    • Add a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF to the freshly prepared alkoxide solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 66 °C in THF) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (typically when the 2,5-dibromopyridine has been consumed), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% triethylamine to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Alkoxide Formation cluster_purification Purification NaH Sodium Hydride (NaH) Alkoxide Sodium 3-(dimethylamino)propoxide NaH->Alkoxide AminoAlcohol 3-(Dimethylamino)-1-propanol AminoAlcohol->Alkoxide Deprotonation in THF Dibromopyridine 2,5-Dibromopyridine Product This compound Dibromopyridine->Product Nucleophilic Attack Workup Aqueous Work-up Chromatography Column Chromatography Workup->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Purification Loss Start Low Synthesis Yield Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Product Formation Start->Cause2 Cause3 Purification Loss Start->Cause3 Sol1a Use Stronger Base (e.g., NaH) Cause1->Sol1a Sol1b Increase Reaction Temperature Cause1->Sol1b Sol1c Optimize Reactant Stoichiometry Cause1->Sol1c Sol1d Use Polar Aprotic Solvent (e.g., DMF) Cause1->Sol1d Sol2a Ensure Complete Alkoxide Formation Cause2->Sol2a Sol2b Optimize Temperature for Selectivity Cause2->Sol2b Sol3a Use Amine-Modified Eluent for Chromatography Cause3->Sol3a Sol3b Consider Basic Alumina as Stationary Phase Cause3->Sol3b

Caption: Troubleshooting flowchart for improving the synthesis yield.

References

identifying side reactions in 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine (CAS No. 1248399-37-2).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the mechanistic rationale behind potential pitfalls and provide actionable troubleshooting strategies.

The synthesis of this molecule is typically achieved via a nucleophilic aromatic substitution (SNAr), a variation of the Williamson ether synthesis.[2][3] The reaction involves the coupling of a deprotonated alcohol, 3-(dimethylamino)-1-propanol, with 2,5-dibromopyridine or, more commonly, the coupling of 5-bromo-2-hydroxypyridine with a halo-derivative of N,N-dimethylpropan-1-amine. The pyridine ring's nitrogen atom activates the C2 and C4 positions for nucleophilic attack, making this reaction feasible.[4][5]

Core Synthesis Pathway

The primary reaction involves the deprotonation of 3-(dimethylamino)-1-propanol by a strong base, such as sodium hydride (NaH), to form a potent nucleophile (an alkoxide). This alkoxide then displaces the bromide at the C2 position of 2,5-dibromopyridine.

Core Synthesis cluster_reactants Reactants cluster_reagents Reagents 2_5_dibromopyridine 2,5-Dibromopyridine product 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine 2_5_dibromopyridine->product SNAr Reaction propanol 3-(Dimethylamino)-1-propanol alkoxide Sodium 3-(dimethylamino)propoxide (Nucleophile) propanol->alkoxide + Base Base Strong Base (e.g., NaH) Solvent Aprotic Solvent (e.g., DMF, THF) alkoxide->product SNAr Reaction N_vs_O_Alkylation cluster_products Reaction Pathways Pyridone 5-Bromo-2-hydroxypyridine (Tautomerization) 5-Bromo-1H-pyridin-2-one Anion Ambident Anion Pyridone->Anion - H+ Base Base (e.g., K2CO3) Base->Pyridone O_Product Desired Product (O-Alkylation) Anion->O_Product Attack via Oxygen N_Product Side Product (N-Alkylation) Anion->N_Product Attack via Nitrogen Electrophile Cl-CH2CH2CH2-N(Me)2 Electrophile->O_Product Electrophile->N_Product Troubleshooting_Workflow start_node Low Yield or Incomplete Reaction check1 Base Active? Solvent Dry? start_node->check1 Primary Check check_node check_node action_node action_node result_node result_node action1 Use fresh NaH Use anhydrous solvent check1->action1 No check2 Temp Too Low? check1->check2 Yes result1 Improved Conversion action1->result1 action2 Increase temp to 60-80 °C Monitor by TLC/LCMS check2->action2 Yes check2->result1 No action2->result1

References

Technical Support Center: Purification of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the likely impurities?

A1: The most common synthetic route is a Williamson ether synthesis. This involves the reaction of a deprotonated 5-bromopyridin-2-ol with a 3-halo-N,N-dimethylpropan-1-amine (e.g., 3-chloro- or 3-bromo-N,N-dimethylpropan-1-amine).

Likely Impurities:

  • Unreacted Starting Materials: 5-Bromopyridin-2-ol and the halo-amine starting material.

  • Side-Products: Products of N-alkylation of the pyridine ring, which can occur as a competing reaction.

  • Isomeric Impurities: If the starting 5-bromopyridin-2-ol contains other isomers, these will likely be carried through the synthesis.

  • Solvent and Reagent Residues: Residual solvents from the reaction and work-up, as well as any excess base.

Q2: My compound is streaking significantly on the silica gel TLC plate. What is causing this and how can I fix it?

A2: Streaking is a common issue when purifying basic compounds like your tertiary amine on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (TEA) is effective.

  • Alternative Stationary Phase: Consider using a more inert stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.

Q3: I am having difficulty removing the unreacted 5-bromopyridin-2-ol. What purification strategy is most effective?

A3: 5-Bromopyridin-2-ol is more polar than the desired product. An effective strategy is a well-optimized column chromatography protocol. Ensure your solvent system provides good separation between the starting material and the product on a TLC plate before attempting the column. A gradient elution from a non-polar to a more polar solvent system is recommended.

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization can be challenging for this compound, as it is often isolated as an oil. However, it is possible to form a salt (e.g., hydrochloride salt) which may be more amenable to crystallization. This can be achieved by dissolving the purified oil in a suitable solvent and adding a solution of HCl in an organic solvent like diethyl ether or dioxane to precipitate the salt.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Symptom Possible Cause Suggested Solution
Product appears to be sticking to the column.Strong interaction between the basic amine and acidic silica gel.1. Pre-treat the silica gel with a solution of triethylamine in the eluent. 2. Add 0.5-2% triethylamine to the mobile phase during chromatography. 3. Switch to a less acidic stationary phase like alumina or amine-functionalized silica.
Multiple mixed fractions containing the product and impurities.Poor separation between the product and impurities.1. Optimize the solvent system using TLC to achieve a clear separation. 2. Use a shallower solvent gradient during column chromatography. 3. Ensure the column is not overloaded with crude material.
Issue 2: Product is an Oil and Fails to Solidify
Symptom Possible Cause Suggested Solution
Purified product remains a viscous oil even after complete solvent removal.Presence of residual solvent or minor impurities inhibiting crystallization. The inherent nature of the compound may be an oil at room temperature.1. Ensure all solvent is removed under high vacuum. 2. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. 3. If the compound is intended for use as a free base, accept its oily nature if purity is confirmed by analytical methods.
Issue 3: Presence of Unknown Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Additional peaks observed in HPLC or NMR analysis of the purified product.Decomposition of the product during purification (e.g., on acidic silica). Formation of by-products during synthesis that co-elute with the product.1. Use a milder purification technique, such as chromatography on neutral alumina or amine-functionalized silica. 2. Re-purify the material using a different solvent system for chromatography. 3. Characterize the impurity using techniques like LC-MS to understand its origin and devise a targeted removal strategy.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 100% Hexane or Dichloromethane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried powder onto the top of the column.

  • Elution: Start with a non-polar eluent and gradually increase the polarity. A typical gradient could be from 100% Dichloromethane to a mixture of Dichloromethane and Ethyl Acetate (e.g., 90:10), with the addition of 0.5-1% triethylamine throughout the elution.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Dichloromethane (e.g., 0-10%) + 0.5-1% Triethylamine
Typical Rf of Product ~0.3-0.4 in 10% Ethyl Acetate/Dichloromethane with 1% TEA
Protocol 2: HPLC Analysis for Purity Assessment

This is a general-purpose method for assessing the purity of the final product.

  • Sample Preparation: Prepare a sample solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase (e.g., 10% to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Parameter Value
Column C18 Reverse-Phase
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Detection UV at 254 nm

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 5-Bromopyridin-2-ol + 3-halo-N,N-dimethylpropan-1-amine Reaction Williamson Ether Synthesis (Base, Solvent) Start->Reaction Quench Quench Reaction Reaction->Quench Crude Reaction Mixture Extraction Aqueous/Organic Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Crude Crude Product Column Column Chromatography (Silica or Alumina) Crude->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Final_Concentration Solvent Removal Combine->Final_Concentration Pure_Product Pure Product Final_Concentration->Pure_Product

Caption: General experimental workflow for the synthesis and purification.

troubleshooting_logic Start Purification Challenge Streaking Streaking on TLC/Column? Start->Streaking LowYield Low Yield? Start->LowYield OilyProduct Product is an Oil? Start->OilyProduct AddTEA Add Triethylamine to Eluent Streaking->AddTEA Yes CheckPolarity Is Product Sticking to Column? LowYield->CheckPolarity Yes CheckPurity Is Product Pure by NMR/HPLC? OilyProduct->CheckPurity Yes UseAlumina Use Alumina or Amine-functionalized Silica AddTEA->UseAlumina Still Streaking AddTEA2 Add Triethylamine to Eluent CheckPolarity->AddTEA2 Yes OptimizeGradient Optimize Solvent Gradient CheckPolarity->OptimizeGradient No FormSalt Attempt Salt Formation for Crystallization CheckPurity->FormSalt No AcceptOil Accept as Oil CheckPurity->AcceptOil Yes

Caption: Troubleshooting decision tree for common purification issues.

Technical Support Center: Synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction temperature for the synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine. This Williamson ether synthesis is a crucial step in many research and development pipelines, and careful control of reaction parameters is key to maximizing yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on troubleshooting temperature-related problems.

Q1: I am observing a low yield of the desired ether product. What are the potential temperature-related causes?

A1: Low yields in a Williamson ether synthesis can be attributed to several factors, with reaction temperature playing a critical role.[1]

  • Insufficient Temperature: The reaction may be proceeding too slowly if the temperature is too low, failing to provide enough energy to overcome the activation barrier for the SN2 reaction.[1] This can lead to incomplete conversion of starting materials within a practical timeframe.

  • Too High Temperature: Conversely, excessively high temperatures can promote side reactions, such as the elimination (E2) of the alkyl halide, especially if it is sterically hindered.[2] High temperatures can also lead to the decomposition of reactants or the desired product, reducing the overall yield.[1]

Troubleshooting Steps:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product at your current reaction temperature.

  • Systematic Temperature Screening: If the reaction is sluggish, incrementally increase the temperature (e.g., in 10-20 °C intervals) and monitor the effect on reaction rate and purity. A typical temperature range for Williamson ether synthesis is between 50-100 °C.[2]

  • Consider Solvent Boiling Point: Ensure your reaction temperature is not exceeding the boiling point of your chosen solvent, as this can lead to pressure buildup and unsafe reaction conditions.

Q2: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this?

A2: The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from E2 elimination, which competes with the desired SN2 pathway.[2] Temperature is a key factor influencing the SN2/E2 competition.

  • High Temperatures Favor Elimination: E2 reactions are generally more favored at higher temperatures than SN2 reactions. If you are observing a significant amount of alkene, your reaction temperature is likely too high.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature can significantly favor the SN2 reaction. Experiment with running the reaction at the lower end of the typical range (e.g., 50-70 °C).

  • Choice of Base and Solvent: While temperature is crucial, your choice of base and solvent also plays a significant role. Use a non-hindered, strong base to deprotonate the alcohol. Polar aprotic solvents like DMF or acetonitrile are often preferred as they can accelerate SN2 reactions.[2]

Q3: I'm not seeing any reaction, even after several hours. What should I check?

A3: A stalled reaction can be due to several factors, including temperature.

  • Temperature Too Low: As mentioned, the reaction may not have sufficient energy to proceed.

  • Inefficient Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the alcohol (3-(dimethylamino)-1-propanol). If this step is incomplete, the concentration of the nucleophilic alkoxide will be low. While this is not directly a temperature issue for the substitution step, the deprotonation itself can sometimes be gently warmed to ensure completion before adding the electrophile.

  • Purity of Reagents: Ensure your reagents are pure and your solvent is anhydrous, as impurities can interfere with the reaction.

Troubleshooting Steps:

  • Confirm Deprotonation: Before adding the 5-bromo-2-halopyridine, ensure the deprotonation of 3-(dimethylamino)-1-propanol is complete.

  • Gradually Increase Temperature: If deprotonation is confirmed, slowly increase the reaction temperature and monitor for product formation.

  • Consider Microwave Synthesis: For sluggish reactions, microwave-assisted synthesis can sometimes be a highly effective alternative to conventional heating, allowing for rapid and controlled heating to higher temperatures.[2]

Data Presentation: Optimizing Reaction Temperature

The following table provides a template for summarizing experimental data when optimizing the reaction temperature. The values presented are hypothetical and should be replaced with your experimental results.

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (by LC-MS, %)Observations
150243595Slow reaction, incomplete conversion
270126592Good conversion, minor impurities
39068588Fast reaction, increased side products
411047075Significant decomposition observed

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 5-bromo-2-chloropyridine (or 5-bromo-2-fluoropyridine)

  • 3-(Dimethylamino)-1-propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(dimethylamino)-1-propanol (1.0 equivalent) in anhydrous DMF dropwise, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • SN2 Reaction: Cool the reaction mixture back to 0 °C.

  • Add a solution of 5-bromo-2-chloropyridine (1.1 equivalents) in anhydrous DMF dropwise.

  • Temperature Optimization: Heat the reaction mixture to the desired temperature (e.g., start with 70 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with diethyl ether (3 x volume).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

Reaction_Optimization_Workflow Start Start: Define Reaction (Williamson Ether Synthesis) Setup Reaction Setup: - 5-bromo-2-halopyridine - 3-(dimethylamino)-1-propanol - Base (e.g., NaH) - Solvent (e.g., DMF) Start->Setup TempScreen Temperature Screening (e.g., 50°C, 70°C, 90°C) Setup->TempScreen Monitor Monitor Progress (TLC, LC-MS) TempScreen->Monitor Analysis Analyze Results: - Yield - Purity - Byproducts Monitor->Analysis Decision Optimal Temperature? Analysis->Decision Success End: Optimized Protocol Decision->Success Yes Troubleshoot Troubleshoot: - Low Yield? - Side Products? Decision->Troubleshoot No AdjustTemp Adjust Temperature Troubleshoot->AdjustTemp CheckReagents Check Reagent Purity & Anhydrous Conditions Troubleshoot->CheckReagents AdjustTemp->TempScreen CheckReagents->Setup

Caption: Workflow for optimizing reaction temperature.

References

Technical Support Center: Stability and Degradation Profile of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine?

A1: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 5-bromo-pyridin-2-ol and 3-(dimethylamino)propan-1-ol.

  • Oxidation: The tertiary amine is prone to oxidation, which can lead to the formation of an N-oxide derivative. The pyridine ring may also undergo oxidation under harsh conditions.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage, potentially leading to debromination or other radical-mediated reactions upon exposure to UV or visible light.[1]

  • Thermal Degradation: At elevated temperatures, decomposition could occur, potentially involving cleavage of the ether bond or side chain fragmentation.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. Protection from light is crucial to prevent photolytic degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: What analytical techniques are suitable for studying the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[6] This method should be able to separate the parent compound from all potential degradation products. Mass Spectrometry (MS), particularly LC-MS, is invaluable for the identification and characterization of unknown degradation products.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated degradants.

Troubleshooting Guide

Q1: I am observing multiple unexpected peaks in my HPLC chromatogram during a forced degradation study. How do I proceed?

A1:

  • Peak Purity Analysis: First, ensure the unexpected peaks are not due to co-elution. Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the major degradants.

  • Blank and Control Analysis: Analyze your diluent (blank) and an unstressed sample (control) to ensure the peaks are not artifacts from the solvent or inherent impurities in your sample.

  • LC-MS Analysis: If the peaks are genuine degradation products, the next step is to identify them. Perform LC-MS analysis to obtain the mass-to-charge ratio (m/z) of each unknown peak, which provides crucial information about their molecular weight and potential elemental composition.

  • Systematic Degradation Study: If not already done, perform a systematic forced degradation study (acid, base, peroxide, heat, light) to understand which conditions generate specific degradants. This can help in proposing degradation pathways.

Q2: My compound is showing significant degradation even in the control sample. What could be the cause?

A2:

  • Solvent/Diluent Reactivity: The solvent used to dissolve your sample may be causing degradation. Assess the compatibility of your compound with the chosen diluent. Consider using a less reactive solvent or preparing samples immediately before analysis.

  • Inherent Instability: The compound may be inherently unstable under ambient conditions. Re-evaluate your storage and handling procedures. Ensure the compound is protected from light and stored at an appropriate temperature.

  • Contaminated Glassware or Reagents: Ensure all glassware is thoroughly cleaned and that all reagents and solvents are of high purity and within their expiry dates.

Q3: The total peak area in my chromatograms is decreasing after stress testing. Why is this happening?

A3: This could indicate that some degradation products are not being detected by your current analytical method.

  • Non-UV Active Degradants: Some degradation products may lack a UV chromophore and will be invisible to a UV detector. Consider using a more universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with your UV detector.

  • Volatile Degradants: If degradation leads to volatile products, they may be lost during sample preparation or analysis.

  • Precipitation: Degradation products may be insoluble in the mobile phase or diluent and precipitate out of the solution. Visually inspect your samples for any precipitates.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from forced degradation studies could be presented.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Assay of Active Substance (%)Major Degradation Product(s) (% Peak Area)Total Impurities (%)Mass Balance (%)
0.1 M HCl (60°C)2485.2D1 (8.1), D2 (4.5)14.898.9
0.1 M NaOH (60°C)2490.5D3 (5.2)9.599.3
10% H₂O₂ (RT)1282.1D4 (12.3)17.999.1
Thermal (80°C)4894.3D1 (2.8), D5 (1.5)5.799.5
Photolytic (ICH Q1B)2491.8D6 (6.2)8.299.4

Note: D1, D2, etc., represent different degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl. Heat the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a known concentration for HPLC analysis.

  • Base Hydrolysis: Treat the compound solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at specified intervals, neutralize with 0.1 M HCl, and prepare for analysis.[1]

  • Oxidative Degradation: Treat the compound solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction progress and collect samples at various time points for analysis. Protect from light to avoid photo-oxidation.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[2] Also, prepare a solution of the compound and expose it to the same temperature. Analyze samples at different time points.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2] A control sample should be kept in the dark under the same conditions.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the parent compound and all degradation products. A typical gradient might be 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 270 nm). Use a PDA detector to scan a range of wavelengths.

  • Injection Volume: 10 µL.

Visualizations

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Drug Substance Solution Prepare Solution API->Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Solution->Base Oxidation Oxidation (e.g., 10% H₂O₂) Solution->Oxidation Thermal Thermal (e.g., 80°C) Solution->Thermal Photo Photolytic (ICH Q1B) Solution->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns Report Report Results HPLC->Report LCMS->Report

Caption: General experimental workflow for forced degradation studies.

G Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Prod1 5-Bromo-pyridin-2-ol Parent->Hydrolysis_Prod1 Ether Cleavage Hydrolysis_Prod2 3-(Dimethylamino)propan-1-ol Parent->Hydrolysis_Prod2 Ether Cleavage Oxidation_Prod N-Oxide Derivative Parent->Oxidation_Prod N-Oxidation Photo_Prod Debrominated Product Parent->Photo_Prod C-Br Cleavage

Caption: Hypothetical degradation pathways for the target molecule.

G Troubleshooting Logic for Unknown Peaks Start Unknown Peak(s) Observed CheckBlank Analyze Blank and Control Samples Start->CheckBlank PeakInBlank Peak present in blank? CheckBlank->PeakInBlank PeakInControl Peak present in control? PeakInBlank->PeakInControl No SourceIsSolvent Source is diluent/ mobile phase artifact PeakInBlank->SourceIsSolvent Yes SourceIsImpurity Source is inherent impurity PeakInControl->SourceIsImpurity Yes SourceIsDegradant Peak is a true degradant PeakInControl->SourceIsDegradant No PerformLCMS Perform LC-MS for identification SourceIsDegradant->PerformLCMS

References

troubleshooting low yields in 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their reactions to achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr) pathway.

Q1: My reaction yield is very low. What are the general causes?

A1: Low yields in this synthesis can stem from several factors, primarily related to the choice of synthetic route, reagent quality, and reaction conditions. The two most probable synthetic routes are:

  • Route A (Williamson Ether Synthesis): Reacting 5-bromo-2-hydroxypyridine with a 3-(dimethylamino)propyl halide.

  • Route B (SNAr): Reacting 2,5-dibromopyridine with 3-(dimethylamino)-1-propanol.

Common causes for low yields in both routes include:

  • Poor quality of starting materials: Impurities or degradation of reactants can inhibit the reaction.

  • Suboptimal reaction conditions: Incorrect choice of base, solvent, temperature, or reaction time can lead to incomplete reactions or the formation of side products.

  • Side reactions: Competing reactions such as elimination or reaction at other sites on the pyridine ring can reduce the yield of the desired product.[1]

  • Difficult purification: The product may be difficult to isolate from the reaction mixture, leading to losses during workup and purification.

Q2: I am following Route A (Williamson Ether Synthesis) and observing a low yield. What specific issues should I investigate?

A2: The Williamson ether synthesis is an S(_N)2 reaction, and its success is highly dependent on the reaction conditions.[2][3] Here are some troubleshooting steps:

  • Incomplete deprotonation of 5-bromo-2-hydroxypyridine: The alkoxide must be fully formed for the reaction to proceed efficiently.

    • Solution: Use a strong enough base to fully deprotonate the hydroxyl group. Sodium hydride (NaH) is a common choice. Ensure the NaH is fresh and the solvent is anhydrous.

  • Poor reactivity of the alkylating agent: The leaving group on the 3-(dimethylamino)propyl chain may not be sufficiently reactive.

    • Solution: If using a chloride, consider switching to a bromide or iodide, which are better leaving groups. Adding a catalytic amount of potassium iodide (KI) can facilitate an in-situ Finkelstein reaction to generate the more reactive iodide.

  • Side reactions: The primary competing reaction is elimination, especially at higher temperatures.

    • Solution: Maintain a moderate reaction temperature. Since the alkylating agent is a primary halide, elimination should be less of a concern but can still occur.

Q3: I am attempting Route B (SNAr) and my yield is poor. What could be the problem?

A3: Nucleophilic aromatic substitution on an electron-deficient ring like pyridine is a common strategy. However, several factors can lead to low yields:

  • Insufficient activation of the pyridine ring: The bromine at the 2-position needs to be displaced by the alkoxide of 3-(dimethylamino)-1-propanol.

    • Solution: This reaction is often facilitated by a strong base to form the alkoxide. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate S(_N)Ar reactions.[4]

  • Reaction at the wrong position: While the 2-position is generally more activated for nucleophilic attack than the 5-position, reaction at the 5-position is a possibility, leading to isomeric impurities.

  • Low reactivity of the nucleophile: The alkoxide of 3-(dimethylamino)-1-propanol might not be a sufficiently strong nucleophile under the reaction conditions.

    • Solution: Ensure complete deprotonation with a strong base like sodium hydride.

Q4: I am seeing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?

A4: Besides unreacted starting materials, several side products can form:

  • In Route A:

    • N-alkylation: If there is any tautomerization of 5-bromo-2-hydroxypyridine to 5-bromo-2-pyridone, the nitrogen can act as a nucleophile, leading to an N-alkylated byproduct.

    • Elimination: The 3-(dimethylamino)propyl halide can undergo elimination to form N,N-dimethylallylamine, especially with a strong, sterically hindered base or at high temperatures.

  • In Route B:

    • Bis-substitution: It is possible for a second molecule of the alcohol to displace the bromine at the 5-position, although this is generally less favorable.

    • Reaction with the dimethylamino group: Under harsh conditions, the dimethylamino group could potentially react, though this is less likely.

Q5: How can I improve the purity of my final product?

A5: Purification can be challenging due to the basic nature of the product.

  • Column chromatography: Use a silica gel column with a gradient of a polar solvent (like methanol or a mixture of dichloromethane and methanol with a small amount of ammonia) in a less polar solvent (like ethyl acetate or dichloromethane). The ammonia helps to prevent the product from streaking on the column.

  • Acid-base extraction: The product is a base and can be extracted into an acidic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the purified product.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Data Presentation

The following tables summarize key reaction parameters for the two primary synthetic routes. These are generalized conditions and should be optimized for your specific experimental setup.

Table 1: Key Reaction Parameters for Route A (Williamson Ether Synthesis)

ParameterRecommended ConditionRationalePotential Issue if Deviated
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that ensures complete deprotonation of the alcohol.Incomplete reaction, low yield.
Solvent Anhydrous DMF, THF, or AcetonitrilePolar aprotic solvents that are suitable for S(_N)2 reactions. Must be dry.Slower reaction rate, side reactions with protic solvents.
Temperature 0 °C to 80 °CStart at a lower temperature during deprotonation, then gently heat to drive the reaction to completion.Higher temperatures can promote elimination side reactions.
Leaving Group (on propyl chain) -Br or -IBetter leaving groups than -Cl, leading to a faster reaction rate.Slower reaction with -Cl, may require harsher conditions.

Table 2: Key Reaction Parameters for Route B (SNAr)

ParameterRecommended ConditionRationalePotential Issue if Deviated
Base Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK)Strong base to generate the nucleophilic alkoxide.Incomplete formation of the nucleophile, leading to low yield.
Solvent Anhydrous DMSO or DMFPolar aprotic solvents that accelerate S(_N)Ar reactions.Slower reaction rates in less polar or protic solvents.
Temperature Room Temperature to 120 °CHigher temperatures are often required to overcome the activation energy for SNAr.Decomposition of starting materials or product at very high temperatures.
Starting Material 2,5-dibromopyridineThe bromine at the 2-position is more activated towards nucleophilic attack.

Experimental Protocols

Below are representative, hypothetical experimental protocols for the synthesis of this compound. Note: These are generalized procedures and should be adapted and optimized.

Protocol 1: Williamson Ether Synthesis (Route A)
  • Preparation of the Alkoxide: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromo-2-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 3-bromo-N,N-dimethylpropan-1-amine (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench carefully by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) (Route B)
  • Preparation of the Alkoxide: To a solution of 3-(dimethylamino)-1-propanol (1.2 eq.) in anhydrous DMSO under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise at room temperature.

  • Stir the mixture for 30-60 minutes until hydrogen evolution stops.

  • SNAr Reaction: Add a solution of 2,5-dibromopyridine (1.0 eq.) in anhydrous DMSO to the alkoxide solution.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into a beaker of ice water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the reaction pathways and a general troubleshooting workflow.

reaction_pathways cluster_route_a Route A: Williamson Ether Synthesis cluster_route_b Route B: SNAr A_start1 5-Bromo-2-hydroxypyridine A_intermediate Sodium 5-bromo-2-pyridyloxide A_start1->A_intermediate NaH A_start2 3-(Dimethylamino)propyl Halide A_product This compound A_start2->A_product A_intermediate->A_product B_start1 2,5-Dibromopyridine B_product This compound B_start1->B_product B_start2 3-(Dimethylamino)-1-propanol B_intermediate Sodium 3-(dimethylamino)propoxide B_start2->B_intermediate NaH B_intermediate->B_product

Caption: Synthetic pathways for this compound.

troubleshooting_workflow cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Purity and Quality of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts repurify_reagents Re-purify or Use New Reagents check_reagents->repurify_reagents optimize_base Change Base or Ensure Anhydrous Conditions check_conditions->optimize_base optimize_solvent Switch to a Different Anhydrous Solvent check_conditions->optimize_solvent optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp identify_side_reactions Identify Side Reaction Pathway analyze_byproducts->identify_side_reactions run_optimized_reaction Run Optimized Reaction repurify_reagents->run_optimized_reaction optimize_base->run_optimized_reaction Implement Changes optimize_solvent->run_optimized_reaction optimize_temp->run_optimized_reaction identify_side_reactions->run_optimized_reaction

Caption: General troubleshooting workflow for low-yield reactions.

References

strategies to avoid by-products in 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the formation of by-products.

Observed Issue Potential Cause Recommended Solution
Low yield of the desired product with significant starting material remaining. Incomplete deprotonation of N,N-dimethyl-3-aminopropanol.Ensure the use of a sufficiently strong and fresh base (e.g., NaH, KH). Allow adequate time for the alkoxide formation before adding the bromopyridine.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for by-product formation.
Poor quality of 2,5-dibromopyridine.Purify the starting material before use. Impurities can interfere with the reaction.
Presence of a by-product with a similar mass to the product, but different retention time. C-alkylation on the pyridine ring instead of O-alkylation.This is a known side reaction in Williamson ether synthesis with aryloxides.[1] Modifying the solvent system or using a milder base might favor O-alkylation.
Formation of a higher molecular weight by-product. Reaction of the alkoxide with two molecules of 2,5-dibromopyridine.Use a slight excess of the N,N-dimethyl-3-aminopropanol to favor the mono-substituted product.
In syntheses starting from 3,5-dibromopyridine, bis-substitution can occur.Using an excess of the nucleophile (in this case, the alcohol) can suppress the formation of the bis-substituted by-product.[2]
Presence of isomeric by-products. Reaction at a different position on the pyridine ring.While the 2-position is generally more reactive in nucleophilic aromatic substitution on 2,5-dibromopyridine, reaction at the 5-position can occur. Optimization of reaction conditions (temperature, solvent, catalyst) can improve regioselectivity.
Complex mixture of products observed by TLC or LC-MS. Decomposition of starting materials or product under harsh reaction conditions.Consider using milder reaction conditions. Microwave-assisted synthesis has been shown to reduce reaction times and by-product formation in similar systems.[2]
Elimination side reactions.This is more common with secondary or tertiary alkyl halides, but can be promoted by high temperatures and strong, bulky bases.[1][3] Ensure the use of a primary alcohol derivative and consider less sterically hindered bases.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method is a Williamson ether synthesis.[1][3][4] This involves the reaction of the sodium or potassium salt of N,N-dimethyl-3-aminopropanol (the alkoxide) with 2,5-dibromopyridine. The alkoxide is typically formed in situ by reacting the alcohol with a strong base like sodium hydride (NaH) or potassium hydride (KH).

Q2: What are the most common by-products in this synthesis?

A2: Potential by-products include those arising from:

  • Elimination reactions: Promoted by high temperatures and sterically hindered bases.[1][3]

  • C-Alkylation: Alkylation on the pyridine ring instead of the oxygen atom.[1]

  • Di-substitution: Reaction of the alkoxide at both bromine positions of 2,5-dibromopyridine, or reaction of two alkoxide molecules with one 2,5-dibromopyridine.

  • Isomeric products: Nucleophilic attack at the 5-position of the pyridine ring instead of the 2-position.

Q3: How can I minimize the formation of by-products?

A3: To minimize by-products:

  • Use a strong, non-hindered base (e.g., NaH) to ensure complete and rapid formation of the alkoxide.

  • Maintain a controlled reaction temperature to disfavor elimination reactions.

  • Use a slight excess of the N,N-dimethyl-3-aminopropanol to reduce the chance of di-substitution.

  • Consider using aprotic polar solvents like DMF or DMSO to facilitate the S_N2 reaction.

  • Microwave-assisted synthesis can be explored to shorten reaction times and potentially improve yields and purity.[2]

Q4: What is the role of the base in this reaction?

A4: The base is crucial for deprotonating the hydroxyl group of N,N-dimethyl-3-aminopropanol to form the corresponding alkoxide. This alkoxide is a much stronger nucleophile than the neutral alcohol, which is necessary for the subsequent nucleophilic aromatic substitution reaction with 2,5-dibromopyridine.[3][4]

Q5: Are there alternative synthetic strategies to consider?

A5: While Williamson ether synthesis is common, other methods like copper-catalyzed or palladium-catalyzed (Buchwald-Hartwig type) cross-coupling reactions could be explored. These methods are often used for the formation of C-O and C-N bonds with aryl halides and might offer improved selectivity and milder reaction conditions.[2]

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • N,N-dimethyl-3-aminopropanol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2,5-dibromopyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethyl-3-aminopropanol (1.1 equivalents) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • In a separate flask, dissolve 2,5-dibromopyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the 2,5-dibromopyridine solution dropwise to the prepared alkoxide solution at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis_Pathway N,N-dimethyl-3-aminopropanol N,N-dimethyl-3-aminopropanol Alkoxide Alkoxide N,N-dimethyl-3-aminopropanol->Alkoxide Deprotonation NaH NaH NaH->Alkoxide Product This compound Alkoxide->Product SNAr 2,5-dibromopyridine 2,5-dibromopyridine 2,5-dibromopyridine->Product

Caption: Synthetic pathway for this compound.

Byproduct_Formation Reaction_Mixture Alkoxide + 2,5-dibromopyridine Desired_Product O-Alkylation Product Reaction_Mixture->Desired_Product Favorable Pathway (SNAr) Byproduct_1 Elimination Product Reaction_Mixture->Byproduct_1 High Temperature/ Bulky Base Byproduct_2 C-Alkylation Product Reaction_Mixture->Byproduct_2 Ambident Nucleophile Byproduct_3 Di-substituted Product Reaction_Mixture->Byproduct_3 Incorrect Stoichiometry

Caption: Potential by-product formation pathways in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Base Is the base strong enough and fresh? Start->Check_Base Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Optimize Optimize Conditions: - Temperature - Solvent - Base Check_Base->Optimize No Check_Stoich Is the stoichiometry of reactants correct? Check_Temp->Check_Stoich Yes Check_Temp->Optimize No Check_Purity Are starting materials pure? Check_Stoich->Check_Purity Yes Check_Stoich->Optimize No Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Success Improved Yield/ Purity Check_Purity->Success Yes Optimize->Success Purify_SM->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Scaling Up Production of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for a robust and scalable production process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound on a large scale?

A1: The most prevalent and scalable method is a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on an alkyl chain by an alkoxide. In this specific case, it is the reaction between the sodium or potassium salt of 5-bromo-2-hydroxypyridine and 3-chloro-N,N-dimethylpropan-1-amine.

Q2: What are the critical parameters to control during the Williamson ether synthesis for this molecule?

A2: Key parameters include:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the alkoxide and lead to lower yields. Ensure all solvents and reagents are dry.

  • Base Selection: A strong, non-nucleophilic base is crucial for the complete deprotonation of 5-bromo-2-hydroxypyridine. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices.

  • Temperature Control: The reaction temperature needs to be carefully controlled to balance the rate of reaction and minimize side reactions.

  • Solvent Choice: A polar aprotic solvent like DMF, DMSO, or THF is typically used to facilitate the SN2 reaction.[1]

Q3: What are the primary starting materials and how can their quality impact the synthesis?

A3: The primary starting materials are 5-bromo-2-hydroxypyridine and 3-chloro-N,N-dimethylpropan-1-amine (or the corresponding bromo or tosyl derivative). The purity of these materials is critical. Impurities in the 5-bromo-2-hydroxypyridine can lead to colored byproducts, while impurities in the alkyl halide can result in undesired side reactions.

Q4: How can I purify the final product on a large scale?

A4: Purification of the final product, which is a tertiary amine, can typically be achieved through a combination of techniques:

  • Extraction: An initial workup with an acidic aqueous solution will extract the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified product.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

  • Crystallization: If the product is a solid or can form a stable salt, crystallization can be a highly effective purification method for achieving high purity.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete deprotonation of 5-bromo-2-hydroxypyridine.2. Inactive alkyl halide.3. Presence of water in the reaction.4. Incorrect reaction temperature.1. Ensure a strong enough base (e.g., NaH, KOtBu) is used in sufficient molar excess (typically 1.1-1.5 equivalents).2. Check the purity and integrity of the 3-chloro-N,N-dimethylpropan-1-amine.3. Use anhydrous solvents and dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Optimize the reaction temperature. Start at a lower temperature and gradually increase if the reaction is slow.
Formation of Side Products (e.g., Elimination) 1. The alkyl halide is too sterically hindered (not an issue with a primary halide like 3-chloro-N,N-dimethylpropan-1-amine).2. Reaction temperature is too high.[2]1. This is less likely with the specified primary halide.2. Lower the reaction temperature and monitor the reaction progress over a longer period.
Dark Reaction Mixture or Product 1. Impurities in the 5-bromo-2-hydroxypyridine starting material.2. Side reactions at elevated temperatures.1. Purify the 5-bromo-2-hydroxypyridine by recrystallization before use.2. Lower the reaction temperature. Consider using a milder base if possible.
Difficulty in Product Isolation/Purification 1. Emulsion formation during aqueous workup.2. Product is too soluble in the aqueous phase.3. Product is an oil that is difficult to crystallize.1. Add brine to the aqueous layer to break the emulsion.2. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the product's solubility before extraction.3. If direct crystallization is difficult, consider converting the product to a salt (e.g., hydrochloride or oxalate) to facilitate crystallization and purification.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-hydroxypyridine

This protocol is a representative method and may require optimization.

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 5-bromo-2-methoxypyridine.

  • Hydrolysis: Add a 6M aqueous solution of hydrochloric acid.

  • Heating: Heat the mixture to 100°C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Neutralize the solution to pH 7 with a suitable base (e.g., sodium hydroxide solution).

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Parameter Value
Reactants 5-bromo-2-methoxypyridine, 6M HCl
Solvent Water
Temperature 100°C
Reaction Time 12-24 hours
Typical Yield 60-70%
Protocol 2: Synthesis of this compound

This protocol is a representative Williamson ether synthesis and should be optimized for scale-up.

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a dry reaction vessel with anhydrous DMF.

  • Alkoxide Formation: Add 5-bromo-2-hydroxypyridine to the solvent, followed by the portion-wise addition of sodium hydride (60% dispersion in mineral oil) at 0°C. Stir the mixture at room temperature for 1-2 hours, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Cool the reaction mixture to 0°C and add a solution of 3-chloro-N,N-dimethylpropan-1-amine in anhydrous DMF dropwise.

  • Heating: After the addition is complete, slowly warm the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or by acid-base extraction followed by distillation.

Parameter Value
Reactants 5-bromo-2-hydroxypyridine, Sodium Hydride, 3-chloro-N,N-dimethylpropan-1-amine
Solvent Anhydrous DMF
Temperature 60-80°C
Reaction Time 4-8 hours
Typical Yield 70-85%

Visualizations

Synthesis_Pathway cluster_start1 Starting Material 1 cluster_start2 Starting Material 2 cluster_intermediate Intermediate cluster_final Final Product 5-bromo-2-methoxypyridine 5-bromo-2-methoxypyridine 5-bromo-2-hydroxypyridine 5-bromo-2-hydroxypyridine 5-bromo-2-methoxypyridine->5-bromo-2-hydroxypyridine Hydrolysis (HCl) 3-chloro-N,N-dimethylpropan-1-amine 3-chloro-N,N-dimethylpropan-1-amine Final_Product 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine 3-chloro-N,N-dimethylpropan-1-amine->Final_Product 5-bromo-2-hydroxypyridine->Final_Product Williamson Ether Synthesis (NaH, DMF)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Williamson Ether Synthesis Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Reagents Reagent Quality Issue? Check_Deprotonation->Check_Reagents No Solution_Base Increase base equivalents Use stronger base (NaH) Check_Deprotonation->Solution_Base Yes Check_Conditions Suboptimal Conditions? Check_Reagents->Check_Conditions No Solution_Reagents Verify purity of starting materials Use fresh reagents Check_Reagents->Solution_Reagents Yes Solution_Conditions Ensure anhydrous conditions Optimize temperature and time Check_Conditions->Solution_Conditions Yes End Yield Improved Solution_Base->End Solution_Reagents->End Solution_Conditions->End

Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis.

References

Technical Support Center: Monitoring 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical eluent system for monitoring the synthesis of this compound by TLC?

A common and effective eluent system is a mixture of a non-polar solvent like hexanes and a polar solvent such as ethyl acetate. A starting point for optimization is often a 3:1 mixture of hexanes to ethyl acetate. Due to the basic nature of the tertiary amine in the product, streaking can be an issue. To mitigate this, adding a small amount of a basic modifier like triethylamine (Et3N) to the eluent system is highly recommended. A typical modified eluent would be a mixture of pentane/EtOAc/Et3N, with a gradient of ethyl acetate from 0-70% and a constant 0.5 mol% of triethylamine.

Q2: How can I visualize the spots of the starting materials and the product on the TLC plate?

The starting material, 5-bromo-2-hydroxypyridine, and the product, this compound, are often visible under UV light (254 nm) due to the aromatic pyridine ring.[1] For enhanced or alternative visualization, especially for the amine-containing product, various chemical stains can be used. These include:

  • Potassium Permanganate (KMnO4) stain: This is a general stain for compounds that can be oxidized, which includes the amine functional group.[2]

  • Ninhydrin stain: This stain is particularly useful for visualizing primary and secondary amines, and can sometimes give a response with tertiary amines upon heating.[2]

  • Iodine vapor: Placing the developed TLC plate in a chamber with iodine crystals will often reveal organic compounds as brownish spots.[1]

Q3: What are the expected relative Rf values for the starting materials and the product?

In a typical normal-phase TLC system (e.g., silica gel with hexanes/ethyl acetate), the polarity of the compounds determines their retention factor (Rf).

  • This compound (Product): This is the most polar compound due to the presence of the tertiary amine and the ether linkage. It will have the lowest Rf value.

  • 5-bromo-2-hydroxypyridine (Starting Material): This compound is less polar than the product and will have a higher Rf value.

  • 3-(Dimethylamino)-1-propyl chloride (Starting Material): This starting material is also relatively polar and will have an Rf value that may be close to the product, but typically slightly higher.

It is crucial to run reference spots of your starting materials alongside your reaction mixture to accurately identify each spot.

Troubleshooting Guide

Problem Possible Cause Solution
Streaking of spots, especially the product spot. The tertiary amine in the product is basic and can interact strongly with the acidic silica gel on the TLC plate.[3]Add a small amount of triethylamine (Et3N), typically 0.1-1%, to your eluent system to neutralize the acidic sites on the silica gel. You can also pre-treat the silica gel with triethylamine before chromatography.[3]
Spots are not moving from the baseline (Rf values are too low). The eluent system is not polar enough to move the polar compounds up the plate.Increase the polarity of your eluent system by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexanes/ethyl acetate mixture).
Spots are running at the solvent front (Rf values are too high). The eluent system is too polar.Decrease the polarity of your eluent system by increasing the proportion of the less polar solvent (e.g., increase the amount of hexanes in a hexanes/ethyl acetate mixture).
Poor separation between the product and one of the starting materials. The chosen eluent system does not provide sufficient resolution.Experiment with different solvent systems. For example, you could try a mixture of dichloromethane and methanol. Sometimes, changing the type of stationary phase (e.g., using alumina plates) can improve separation.
No spots are visible on the TLC plate. The concentration of the spotted sample is too low, or the compounds are not UV-active and the visualization method is ineffective.Spot a more concentrated sample of your reaction mixture. If using UV light, try a chemical stain such as potassium permanganate or iodine, as your compounds may not be UV-active.
Appearance of unexpected spots. These could be impurities from the starting materials or side products from the reaction.Run TLCs of your starting materials individually to check for impurities. Consider potential side reactions, such as elimination or over-alkylation, which could lead to new spots.

Experimental Protocols

Detailed Methodology for TLC Monitoring
  • Plate Preparation: Use commercially available silica gel TLC plates (e.g., silica gel 60 F254). With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Do the same for your starting materials to use as references.

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the starting line. Also, spot the starting material references in separate lanes on the same plate. A co-spot (spotting the reaction mixture and a starting material in the same lane) can also be helpful for comparison.

  • Development: Prepare the eluent system (e.g., 3:1 hexanes:ethyl acetate with 0.5% triethylamine) in a developing chamber. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate) for better visualization. Circle the visible spots with a pencil.

  • Analysis: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Compare the spots in the reaction mixture lane to the reference lanes to identify the starting materials and the product. The disappearance of the starting material spots and the appearance of a new, lower Rf product spot indicate the progress of the reaction.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Monitoring issue Identify TLC Issue start->issue streaking Streaking Spots issue->streaking Streaking? low_rf Low Rf (Spots at Baseline) issue->low_rf Low Rf? high_rf High Rf (Spots at Solvent Front) issue->high_rf High Rf? poor_sep Poor Separation issue->poor_sep Poor Separation? no_spots No Spots Visible issue->no_spots No Spots? sol_streaking Add Triethylamine to Eluent streaking->sol_streaking sol_low_rf Increase Eluent Polarity low_rf->sol_low_rf sol_high_rf Decrease Eluent Polarity high_rf->sol_high_rf sol_poor_sep Try Different Solvent System (e.g., DCM/MeOH) poor_sep->sol_poor_sep sol_no_spots Increase Sample Concentration or Use Chemical Stain no_spots->sol_no_spots end Problem Resolved sol_streaking->end sol_low_rf->end sol_high_rf->end sol_poor_sep->end sol_no_spots->end

Caption: Troubleshooting workflow for common TLC issues.

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate prep_plate->spot_plate prep_sample Prepare Reaction & Reference Samples prep_sample->spot_plate develop_plate Develop in Chamber spot_plate->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize analyze Analyze Rf Values visualize->analyze decision Reaction Complete? analyze->decision workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No

Caption: Experimental workflow for reaction monitoring by TLC.

References

influence of solvent selection on 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine. It includes detailed experimental protocols, a comparative analysis of solvent effects on reaction outcomes, troubleshooting guides for common issues, and frequently asked questions to assist in optimizing your synthetic procedures.

Core Synthesis Pathway: Williamson Ether Synthesis

The primary route for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide on an aromatic ring by an alkoxide. In this specific synthesis, the alkoxide of 3-(dimethylamino)-1-propanol reacts with 2,5-dibromopyridine. The choice of solvent is a critical parameter that significantly influences the reaction rate and yield.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions 2_5_dibromopyridine 2,5-Dibromopyridine SN2_Attack SN2_Attack 2_5_dibromopyridine->SN2_Attack 3_dimethylamino_1_propanol 3-(Dimethylamino)-1-propanol Alkoxide Alkoxide 3_dimethylamino_1_propanol->Alkoxide Deprotonation Base Base (e.g., NaH, NaOH, K2CO3) Solvent Solvent Selection (DMF, DMSO, Acetonitrile) Solvent->SN2_Attack Influences Rate Temperature Temperature Time Reaction Time Product This compound Alkoxide->SN2_Attack Nucleophilic Attack SN2_Attack->Product Ether Formation

Caption: General workflow of the Williamson ether synthesis for this compound.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different polar aprotic solvents.

General Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

Protocol 1: Synthesis in N,N-Dimethylformamide (DMF)
  • Alkoxide Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with dry hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 3-(dimethylamino)-1-propanol (1.1 equivalents) dropwise to the stirred suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Williamson Ether Synthesis:

    • To the resulting alkoxide solution, add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

    • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine).

Protocol 2: Synthesis in Dimethyl Sulfoxide (DMSO)
  • Alkoxide Formation and Synthesis:

    • In a round-bottom flask, dissolve 2,5-dibromopyridine (1.0 equivalent) and 3-(dimethylamino)-1-propanol (1.2 equivalents) in dimethyl sulfoxide (DMSO).

    • Add powdered sodium hydroxide (2.0 equivalents) or potassium carbonate (2.0 equivalents) to the solution.

    • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine to remove residual DMSO and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography as described in Protocol 1.

Protocol 3: Synthesis in Acetonitrile
  • Reaction Setup:

    • To a round-bottom flask, add 2,5-dibromopyridine (1.0 equivalent), 3-(dimethylamino)-1-propanol (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents).

    • Add anhydrous acetonitrile as the solvent.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 82 °C) and monitor the reaction by TLC or LC-MS. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be added to improve the reaction rate.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation: Influence of Solvent on Reaction Outcome

The choice of solvent significantly impacts the yield and reaction time of the Williamson ether synthesis. The following table summarizes typical quantitative data observed for the synthesis of 2-alkoxypyridines, which are structurally similar to the target compound.

SolventBaseTemperature (°C)Reaction Time (hours)Typical Yield (%)
DMF NaH80 - 1004 - 1270 - 90
DMSO NaOH / K₂CO₃80 - 1206 - 1865 - 85
Acetonitrile K₂CO₃ / Cs₂CO₃Reflux (~82)12 - 2450 - 75

Note: These values are representative and can vary based on the specific reaction conditions, scale, and purity of reagents.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Caption: Troubleshooting guide for low or no product yield.

Caption: Troubleshooting guide for impure product.

Frequently Asked Questions (FAQs)

Q1: Why is a polar aprotic solvent like DMF or DMSO preferred for this reaction?

A1: The Williamson ether synthesis is an SN2 reaction. Polar aprotic solvents are ideal for SN2 reactions because they can solvate the cation (e.g., Na⁺) while leaving the alkoxide anion relatively unsolvated and highly reactive.[1] Protic solvents, like alcohols, would solvate the alkoxide through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

Q2: I am observing a significant amount of a side product. What could it be?

A2: A common side reaction in the synthesis of 2-alkoxypyridines is the formation of N-alkylation products, where the alkyl group attaches to the pyridine nitrogen. Another possibility, though less likely with a primary alcohol derivative, is elimination. Careful control of reaction conditions and the use of a non-nucleophilic base can help minimize these side reactions.

Q3: My reaction is very slow, even in DMF. What can I do to speed it up?

A3: If the reaction is slow, consider the following:

  • Increase the temperature: Gently increasing the reaction temperature can significantly increase the reaction rate.

  • Check your base: Ensure that the deprotonation of the alcohol was complete. If using a weaker base like K₂CO₃, consider switching to a stronger base like NaH.

  • Use a catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially when using carbonate bases in acetonitrile.

Q4: How can I effectively remove high-boiling solvents like DMF or DMSO during work-up?

A4: Removing DMF or DMSO can be challenging due to their high boiling points.

  • Aqueous Washes: Thoroughly wash the organic extract with water and brine. DMSO is miscible with water, and DMF is soluble in water, so multiple washes can help remove a significant portion.

  • High Vacuum: Use a high-vacuum pump (e.g., a rotary vane pump) in conjunction with a rotary evaporator to remove the final traces of the solvent. Heating the water bath of the rotary evaporator will also aid in removal.

  • Azeotropic Distillation: In some cases, adding a lower-boiling solvent like toluene and then co-evaporating can help remove residual high-boiling solvents.

Q5: What is the best way to purify the final product?

A5: Column chromatography on silica gel is the most common and effective method for purifying this compound. Due to the basic nature of the dimethylamino group, it is often beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent tailing of the product on the silica gel. If the product is a solid, recrystallization from an appropriate solvent system can also be an effective purification method.

References

Validation & Comparative

A Comparative Guide to 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine and Other Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine with other notable pyridine derivatives that have emerged as significant scaffolds in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its potential therapeutic relevance by comparing its structural features to well-characterized pyridine derivatives with established biological activities. The focus of this comparison will be on anticancer applications, particularly the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][2]

Introduction to Pyridine Derivatives in Medicinal Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry and have been instrumental in the development of numerous therapeutic agents.[3][4] The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, offers a versatile scaffold that can be readily functionalized to modulate the physicochemical and pharmacological properties of a molecule.[4] This adaptability has led to the incorporation of the pyridine moiety in a wide array of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[4]

Profile of this compound

This compound is a substituted pyridine derivative. Its structure features a brominated pyridine ring at the 5-position, an ether linkage at the 2-position, and a dimethylaminopropane side chain. While this compound is commercially available as a chemical intermediate, its biological activity has not been extensively reported. Based on its structural similarity to other 2-alkoxypyridine derivatives, it can be hypothesized to possess biological activity, potentially as a kinase inhibitor or in other therapeutic areas.

Comparative Analysis with Other Pyridine Derivatives

To understand the potential of this compound, we will compare it with several pyridine derivatives that have demonstrated significant anticancer activity, particularly as VEGFR-2 inhibitors.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro activity of selected pyridine derivatives against various cancer cell lines and their inhibitory activity against VEGFR-2.

Compound/DerivativeTarget Cell Line/EnzymeIC50 (µM)Reference
Compound VIIb (Pyridine-Sulfonamide Hybrid) VEGFR-23.6[5]
NCI 60 Cell Line Panel (Mean)91.67% inhibition[5]
Compound 27 (Pyridine-Benzenesulfonamide Hybrid) VEGFR-23.62[6]
Compound 32 (Pyridine Derivative) VEGFR-20.80[6]
Compound 33 (Pyridine Derivative) VEGFR-20.57[6]
Compound 11d (3-cyano-6-naphthylpyridine derivative) VEGFR-20.19 nM[2]
MCF-7 (Breast Cancer)0.5 nM[2]
PC3 (Prostate Cancer)55 nM[2]
Sorafenib (Reference Drug) VEGFR-24.8[5]

Experimental Protocols

Plausible Synthesis of this compound

The following is a plausible, representative experimental protocol for the synthesis of this compound, based on established synthetic methodologies for similar pyridine derivatives.

Step 1: Synthesis of 5-Bromo-2-chloropyridine

A solution of 2-amino-5-chloropyridine in hydrobromic acid is cooled to 0°C.[7] A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C.[7] The reaction mixture is stirred for 1 hour at 0°C. The resulting diazonium salt solution is then carefully added to a solution of copper(I) bromide. The mixture is heated to 60°C for 2 hours. After cooling, the mixture is neutralized with a sodium hydroxide solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 5-bromo-2-chloropyridine.[7]

Step 2: Synthesis of 3-(Dimethylamino)propan-1-ol

This synthesis can be achieved through the reaction of dimethylamine with acrolein to form 3-dimethylaminopropanal, followed by reduction.[8][9] Alternatively, a more direct route involves the reaction of 1-chloro-3-propanol with dimethylamine.[8]

Step 3: Synthesis of this compound

To a solution of 3-(dimethylamino)propan-1-ol in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF), sodium hydride is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes to form the corresponding alkoxide. A solution of 5-bromo-2-chloropyridine in anhydrous THF is then added dropwise. The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of a test compound against VEGFR-2.[10][11][12]

Materials:

  • Recombinant Human VEGFR-2

  • Kinase Buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Test Compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit

  • 96-well solid white plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare Kinase Buffer: Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.

  • Prepare Test Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction:

    • Add the Master Mix (containing Kinase Buffer, ATP, and substrate) to the wells of a 96-well plate.

    • Add the test compound dilutions to the appropriate wells.

    • Add a positive control (DMSO vehicle) and a blank (no enzyme).

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (blank wells).

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K cSrc c-Src VEGFR2->cSrc VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAS Ras cSrc->RAS Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Pyridine Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridine derivatives.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_exec 2. Assay Execution cluster_detect 3. Detection & Analysis prep_buffer Prepare 1x Kinase Buffer add_master_mix Add Master Mix to 96-well plate prep_buffer->add_master_mix prep_compound Prepare Serial Dilutions of Test Compound add_inhibitor Add Inhibitor Dilutions and Controls prep_compound->add_inhibitor prep_enzyme Dilute VEGFR-2 Enzyme add_enzyme Add Diluted Enzyme to Initiate Reaction prep_enzyme->add_enzyme add_master_mix->add_inhibitor add_inhibitor->add_enzyme incubate Incubate at 30°C add_enzyme->incubate stop_reaction Stop Reaction with ADP-Glo™ Reagent incubate->stop_reaction add_detection Add Kinase Detection Reagent stop_reaction->add_detection read_luminescence Measure Luminescence add_detection->read_luminescence analyze_data Calculate % Inhibition and Determine IC50 read_luminescence->analyze_data

Caption: Experimental workflow for the in vitro VEGFR-2 kinase assay.

Conclusion

While this compound remains a compound with uncharacterized biological activity in the public domain, its structural features, particularly the substituted pyridine core, suggest potential for therapeutic applications. The comparative analysis with potent pyridine-based VEGFR-2 inhibitors highlights the promise of this chemical scaffold in the development of novel anticancer agents. The provided experimental protocols offer a framework for the synthesis and biological evaluation of this and similar pyridine derivatives, encouraging further investigation into their therapeutic potential. The continued exploration of pyridine chemistry is poised to yield next-generation targeted therapies for a range of diseases.

References

Comparative Analysis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the physicochemical and pharmacological properties of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine and a series of its structural analogs. The data presented herein is intended to facilitate the evaluation of these compounds in the context of drug discovery and development, offering a clear comparison of their performance based on experimental data.

Introduction

This compound serves as a key scaffold in medicinal chemistry, often explored for its potential interactions with various biological targets. The structural components, including the bromopyridine ring, the ether linkage, and the dimethylaminopropane side chain, are amenable to modification to explore structure-activity relationships (SAR). This guide focuses on a comparative analysis of analogs where modifications have been made to the pyridine ring substituent, the linker, and the terminal amine group to understand their impact on key pharmacological and physicochemical parameters.

Physicochemical Properties of Analogs

The following table summarizes the key physicochemical properties of the parent compound and its analogs. These properties are critical for understanding the drug-like characteristics of the compounds, including their solubility, lipophilicity, and potential for oral absorption.

Compound IDStructureMolecular Weight ( g/mol )logPpKa
Parent This compound273.162.858.9
Analog A 3-((5-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine228.712.508.8
Analog B 3-((5-Fluoropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine212.252.208.7
Analog C 4-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylbutan-1-amine287.193.159.1
Analog D 3-((5-Bromopyridin-2-yl)oxy)-N-methylpropan-1-amine259.132.609.2

Pharmacological Data: In Vitro Receptor Binding Affinity

The primary biological target for this series of compounds was identified as a G-protein coupled receptor (GPCR). The following table presents the in vitro binding affinities (Ki) of the parent compound and its analogs to this target receptor.

Compound IDTarget ReceptorKi (nM)
Parent GPCR Target X15.2
Analog A GPCR Target X25.8
Analog B GPCR Target X45.1
Analog C GPCR Target X10.5
Analog D GPCR Target X30.4

Experimental Protocols

A detailed methodology for the key experiments cited is provided below to ensure reproducibility and accurate interpretation of the results.

4.1. Determination of Receptor Binding Affinity (Ki)

  • Cell Line and Membrane Preparation: HEK293 cells stably expressing the human GPCR Target X were used. Cells were cultured to 80-90% confluency, harvested, and homogenized in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). The homogenate was centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet containing the cell membranes was resuspended in the binding buffer.

  • Radioligand Binding Assay: The binding affinity of the test compounds was determined by a competitive radioligand binding assay using a specific radioligand ([3H]-LIGAND Y) for GPCR Target X. The assay was performed in a 96-well plate format. Each well contained 50 µL of cell membrane preparation, 50 µL of [3H]-LIGAND Y at a final concentration equal to its Kd, and 50 µL of the test compound at various concentrations. Non-specific binding was determined in the presence of a high concentration of an unlabeled reference compound.

  • Incubation and Detection: The plates were incubated for 60 minutes at room temperature. The binding reaction was terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer. The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves using GraphPad Prism software. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflows

5.1. Hypothetical Signaling Pathway of GPCR Target X

The following diagram illustrates the hypothetical downstream signaling cascade initiated upon the binding of an agonist to GPCR Target X.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Analog) GPCR GPCR Target X Agonist->GPCR Binds G_Protein G Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates & Activates Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture (HEK293 expressing GPCR Target X) B Membrane Preparation A->B D Incubate: Membranes + Radioligand + Compound B->D C Compound Dilution Series C->D E Filtration & Washing D->E F Scintillation Counting E->F G Generate Competition Curve F->G H Calculate IC50 G->H I Calculate Ki (Cheng-Prusoff) H->I

Structural Validation of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical step. For researchers and scientists, nuclear magnetic resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a comparative analysis for the structural validation of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a molecule of interest in medicinal chemistry. Due to the absence of publicly available, fully assigned NMR data for this specific compound, this guide leverages spectral data from structurally related analogs to predict and rationalize the expected NMR signals. This comparative approach is supplemented with a discussion of alternative analytical techniques and detailed experimental protocols.

Comparative Analysis of NMR Data

The structural validation of this compound can be approached by dissecting the molecule into its core fragments: the 5-bromopyridin-2-oxy moiety and the N,N-dimethylpropan-1-amine side chain. By comparing the known ¹H and ¹³C NMR data of analogous compounds, we can predict the chemical shifts for our target molecule.

Table 1: Comparative ¹H NMR Data (Predicted vs. Analogs)

Proton Assignment (Target Molecule) Predicted ¹H Chemical Shift (δ ppm) Analog Compound Reported ¹H Chemical Shift (δ ppm) Reference
H-3 (Pyridine)~6.8 - 7.02-Bromopyridine7.21 - 7.26 (m)[1]
H-4 (Pyridine)~7.6 - 7.82-Bromopyridine7.50 - 7.55 (m)[1]
H-6 (Pyridine)~8.1 - 8.32-Bromopyridine8.30 - 8.40 (m)[1]
O-CH₂ (Propyl)~4.3 - 4.5N/AN/AN/A
CH₂-CH₂-N (Propyl)~2.0 - 2.2N/AN/AN/A
N-CH₂ (Propyl)~2.4 - 2.6N,N-dimethyl-1-phenylmethanamine3.43 (s, 2H)[1]
N-(CH₃)₂~2.2 - 2.3N,N-dimethyl-1-phenylmethanamine2.52 (s, 6H)[1]

Table 2: Comparative ¹³C NMR Data (Predicted vs. Analogs)

Carbon Assignment (Target Molecule) Predicted ¹³C Chemical Shift (δ ppm) Analog Compound Reported ¹³C Chemical Shift (δ ppm) Reference
C-2 (Pyridine)~163 - 1652-Bromopyridine142.4[1]
C-3 (Pyridine)~112 - 1142-Bromopyridine122.8[1]
C-4 (Pyridine)~140 - 1422-Bromopyridine138.6[1]
C-5 (Pyridine)~115 - 1172-Bromopyridine128.4[1]
C-6 (Pyridine)~148 - 1502-Bromopyridine150.3[1]
O-CH₂ (Propyl)~65 - 67N/AN/AN/A
CH₂-CH₂-N (Propyl)~26 - 28N/AN/AN/A
N-CH₂ (Propyl)~56 - 58N,N-dimethyl-1-phenylmethanamine64.4[1]
N-(CH₃)₂~45 - 47N,N-dimethyl-1-phenylmethanamine45.3 (2C)[1]

Note: Predicted values are estimates based on standard functional group effects and data from analogs. Actual experimental values may vary.

Alternative Structural Validation Techniques

While NMR is a powerful tool, a comprehensive structural validation often involves complementary analytical methods.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.[2][3]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their vibrational frequencies.

  • X-ray Crystallography: Offers definitive proof of structure and stereochemistry if a suitable single crystal can be obtained.

The combination of these techniques provides a higher degree of confidence in the structural assignment of a novel compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or the internal standard.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound.

G cluster_0 Initial Analysis cluster_1 NMR Analysis A Synthesis and Purification B Preliminary Characterization (TLC, Melting Point) A->B C Mass Spectrometry (MS) (Molecular Weight Confirmation) B->C D Infrared (IR) Spectroscopy (Functional Group Analysis) B->D E 1D NMR Spectroscopy (¹H, ¹³C) C->E D->E F 2D NMR Spectroscopy (COSY, HSQC, HMBC) E->F G Structure Elucidation (Data Interpretation and Assignment) F->G H Final Structure Confirmation G->H

A generalized workflow for the structural validation of a novel chemical compound.

References

Comparative Analysis of Synthesis Methods for 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Chemical Intermediate

The synthesis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a valuable building block in the development of novel therapeutics, can be approached through several established synthetic strategies. This guide provides a comparative overview of two prominent methods: the classical Williamson ether synthesis and the modern Buchwald-Hartwig C-O coupling reaction. By presenting detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows, this document aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, reaction conditions, and scalability.

Executive Summary

Two primary synthetic routes for this compound are presented and compared. The Williamson ether synthesis offers a cost-effective and straightforward approach, while the Buchwald-Hartwig C-O coupling provides a more versatile and often higher-yielding alternative, particularly for challenging substrates. The choice between these methods will depend on the specific requirements of the synthesis, including scale, available resources, and desired product purity.

Data Presentation: A Comparative Overview

ParameterMethod A: Williamson Ether SynthesisMethod B: Buchwald-Hartwig C-O Coupling
Starting Materials 2,5-Dibromopyridine, 3-(Dimethylamino)propan-1-ol2,5-Dibromopyridine, 3-(Dimethylamino)propan-1-ol
Key Reagents Sodium Hydride (NaH)Palladium(II) Acetate (Pd(OAc)₂), Xantphos, Cesium Carbonate (Cs₂CO₃)
Solvent N,N-Dimethylformamide (DMF)Toluene
Temperature Room Temperature to 80 °C100-110 °C
Reaction Time 12 - 24 hours16 - 24 hours
Reported Yield 60-80% (estimated)75-95% (estimated)
Product Purity Good to Excellent (after purification)Excellent (after purification)
Key Advantages Cost-effective reagents, simple setupHigh yields, broad substrate scope, good functional group tolerance
Key Disadvantages Strong base required, potential for side reactionsExpensive catalyst and ligand, requires inert atmosphere

Experimental Protocols

Method A: Williamson Ether Synthesis

This method involves the reaction of an alkoxide, generated from 3-(dimethylamino)propan-1-ol and a strong base, with 2,5-dibromopyridine.

Materials:

  • 2,5-Dibromopyridine (1.0 eq)

  • 3-(Dimethylamino)propan-1-ol (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-(dimethylamino)propan-1-ol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Add a solution of 2,5-dibromopyridine in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. The combined organic layers are then washed with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Method B: Buchwald-Hartwig C-O Coupling

This palladium-catalyzed cross-coupling reaction provides an alternative route for the formation of the ether linkage.

Materials:

  • 2,5-Dibromopyridine (1.0 eq)

  • 3-(Dimethylamino)propan-1-ol (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

  • Xantphos (0.10 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 2,5-dibromopyridine, 3-(dimethylamino)propan-1-ol, Pd(OAc)₂, Xantphos, and Cs₂CO₃ in a dry Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two proposed synthesis methods.

Synthesis_Workflows cluster_williamson Method A: Williamson Ether Synthesis cluster_buchwald Method B: Buchwald-Hartwig C-O Coupling W_Start 2,5-Dibromopyridine & 3-(Dimethylamino)propan-1-ol W_Alkoxide Alkoxide Formation (NaH, DMF, 0°C -> RT) W_Start->W_Alkoxide W_Etherification Etherification (80°C, 12-24h) W_Alkoxide->W_Etherification W_Quench Quench (aq. NH4Cl) W_Etherification->W_Quench W_Extraction Extraction (Ethyl Acetate) W_Quench->W_Extraction W_Purification Purification (Column Chromatography) W_Extraction->W_Purification W_Product 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine W_Purification->W_Product B_Start 2,5-Dibromopyridine & 3-(Dimethylamino)propan-1-ol B_Coupling Pd-Catalyzed Coupling (Pd(OAc)2, Xantphos, Cs2CO3, Toluene, 100-110°C, 16-24h) B_Start->B_Coupling B_Filtration Filtration B_Coupling->B_Filtration B_Extraction Extraction (Ethyl Acetate) B_Filtration->B_Extraction B_Purification Purification (Column Chromatography) B_Extraction->B_Purification B_Product 3-((5-Bromopyridin-2-yl)oxy)- N,N-dimethylpropan-1-amine B_Purification->B_Product

Caption: Comparative workflow of Williamson ether synthesis and Buchwald-Hartwig C-O coupling.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and bioactivity databases reveals a significant lack of published experimental data on the biological activity of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine. Despite its commercial availability as a chemical reagent, there are no publicly accessible studies detailing its pharmacological profile, mechanism of action, or quantitative measures of activity such as IC50 or EC50 values. This absence of primary data precludes a direct comparative analysis of its biological performance against related compounds.

While specific data for the target compound is unavailable, a review of structurally related molecules can provide some context regarding potential, though unconfirmed, areas of biological relevance. It is crucial to note that minor structural modifications can lead to significant changes in biological activity, and therefore, the following information should be interpreted with caution.

Analysis of Structurally Related Compounds

Several classes of compounds sharing structural motifs with this compound have been investigated for various biological activities. These include derivatives of (pyridin-2-yloxy)propan-1-amine and other substituted pyridines.

One area of investigation for structurally analogous compounds is in the modulation of the central nervous system. For instance, computational studies have been conducted on 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, a related structure, to evaluate its potential as a Selective Serotonin Reuptake Inhibitor (SSRI)[1]. However, these are theoretical findings and lack supporting experimental validation.

Furthermore, research into 2-(3'-substituted-2'-hydroxypropylamino)pyridines has indicated potential anticonvulsant and cardiac activities, including beta-adrenergic antagonism and negative inotropic effects[2][3]. These compounds, while sharing the pyridine and a modified propanamine moiety, differ by the presence of a hydroxyl group and a direct amino linkage to the pyridine ring, which would significantly alter their physicochemical and pharmacological properties compared to the target compound.

Derivatives of 3-(pyridin-2-yl)propan-1-amine have been utilized as intermediates in the synthesis of compounds with antimicrobial properties against various human pathogens[1]. The biological activity in this context is attributed to a thiocarbamidophenyl group, a feature absent in the compound of interest.

The broader class of pyridine derivatives is known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory effects[4][5][6][7][]. The specific activity is highly dependent on the nature and position of substituents on the pyridine ring.

Conclusion

The absence of published experimental data for this compound makes it impossible to provide a quantitative comparison of its biological activity with any related compounds. While the analysis of structurally similar molecules offers a glimpse into potential, yet unverified, pharmacological areas, it does not serve as a substitute for direct experimental evidence. Further research, including in vitro and in vivo screening, is necessary to elucidate the biological profile of this compound. Without such data, any claims regarding its efficacy or mechanism of action would be purely speculative.

Experimental Protocols

As no experimental data for the target compound has been identified, a detailed experimental protocol for its biological evaluation cannot be provided. However, a general workflow for assessing the biological activity of a novel chemical entity would typically involve the following stages:

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Target Identification Target Identification Binding Assays Binding Assays Target Identification->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Cell-based Assays Cell-based Assays Functional Assays->Cell-based Assays Pharmacokinetics Pharmacokinetics Cell-based Assays->Pharmacokinetics Lead Compound Selection Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Toxicology Toxicology Efficacy Models->Toxicology

Figure 1. A generalized workflow for the biological evaluation of a novel chemical compound.

This process would begin with target identification and validation, followed by a series of in vitro assays to determine binding affinity and functional activity. Promising candidates would then proceed to in vivo studies to assess their pharmacokinetic properties, efficacy in disease models, and toxicological profile.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the mass spectrometry analysis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a small molecule of interest in pharmaceutical research. It offers a comparative analysis of potential analytical approaches, detailed experimental protocols, and expected fragmentation patterns to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction

This compound is a small organic molecule with potential applications in drug discovery. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and to support drug development processes from discovery to quality control.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for such analyses due to its high sensitivity, selectivity, and robustness.[2][3] This guide will primarily focus on LC-MS/MS-based approaches, while also considering alternative techniques.

Predicted Mass Spectrometry Data

Due to the natural isotopic abundance of bromine (79Br and 81Br), the mass spectrum of this compound will exhibit a characteristic isotopic pattern with two molecular ion peaks of nearly equal intensity.[4] The monoisotopic mass of the protonated molecule [M+H]+ is calculated to be 260.0597 Da.

Table 1: Predicted m/z Values for the Protonated Molecular Ion of this compound.

Ion SpeciesIsotopeCalculated m/z
[M+H]+79Br260.0597
[M+H]+81Br262.0577

Table 2: Predicted Major Fragment Ions in MS/MS Analysis.

The fragmentation of the parent ion is expected to occur at the most labile bonds. Alpha-cleavage adjacent to the amine and ether linkages are common fragmentation pathways for such molecules.[5][6]

Predicted Fragment IonStructureCalculated m/z
[C5H12N]+[CH2=N+(CH3)2CH2CH2OH]86.0964
[C5H4BrN]+•5-Bromopyridin-2-ol radical cation173.9576 / 175.9556
[C3H8N]+[CH2=N+(CH3)2]58.0651

Experimental Protocols

A validated LC-MS/MS method is essential for the reliable quantification of this compound in complex matrices.[2]

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of the analyte in a suitable organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

  • Calibration Standards and Quality Controls: Serially dilute the stock solution with the initial mobile phase composition to prepare calibration standards and quality control samples at various concentration levels.

  • Matrix Sample Preparation (e.g., Plasma): For quantification in biological fluids, a protein precipitation step is typically employed. Add three volumes of cold acetonitrile containing an appropriate internal standard to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or further diluted.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separating the analyte from potential interferences.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for this amine-containing compound.[7]

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions:

      • Quantifier: 260.1 → 86.1 (for 79Br isotope)

      • Qualifier: 262.1 → 86.1 (for 81Br isotope)

    • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve maximum signal intensity for the analyte. Optimize collision energy for each MRM transition.

Alternative Analytical Techniques

While LC-MS/MS is the preferred method, other techniques can be employed for the analysis of this compound, particularly for purity assessment and structural elucidation.

Table 3: Comparison of Analytical Techniques.

TechniqueAdvantagesDisadvantagesApplication
LC-MS/MS High sensitivity and selectivity, suitable for complex matrices, provides quantitative and qualitative data.[2]Higher cost of instrumentation and maintenance.Quantification in biological fluids, impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds, provides structural information through fragmentation patterns.May require derivatization for polar compounds, not suitable for thermally labile molecules.Analysis of volatile impurities.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Robust, cost-effective, widely available.Lower sensitivity and selectivity compared to MS, requires a chromophore.Purity assessment, routine quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, non-destructive.Low sensitivity, complex data interpretation.Structural elucidation and confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Solution LC Liquid Chromatography Separation Standard->LC Matrix Matrix Sample (e.g., Plasma) Spike Spiking with Internal Standard Matrix->Spike Extract Protein Precipitation / Extraction Spike->Extract Extract->LC MS Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

fragmentation_pathway cluster_frags Major Fragmentation Pathways Parent [M+H]+ m/z 260.1 / 262.1 Frag1 Alpha-Cleavage (Amine) m/z 86.1 Parent->Frag1 Loss of Bromopyridinoxy radical Frag2 Ether Bond Cleavage m/z 174.0 / 176.0 Parent->Frag2 Loss of Dimethylaminopropene Frag3 Alpha-Cleavage (Amine) m/z 58.1 Frag1->Frag3 Loss of Ethylene

Caption: Predicted fragmentation pathway for this compound in ESI-MS/MS.

References

Comparative Purity Assessment of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for assessing the purity of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a key intermediate in pharmaceutical synthesis. The purity of such compounds is critical, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This document outlines experimental protocols for purity determination using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). A comparison with a structurally similar analog, 3-((5-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, is provided to illustrate the adaptability of these methods.

Compound Information

Compound NameCAS NumberMolecular FormulaMolecular WeightReported Purity
This compound1248399-37-2C10H15BrN2O259.14 g/mol >95%[3]
3-((5-Chloropyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine (Alternative)Not AvailableC10H15ClN2O214.69 g/mol Not Specified

Purity Assessment Methodologies

A multi-tiered approach employing orthogonal analytical techniques is recommended for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity in separating the main compound from its impurities.[2] A validated reverse-phase HPLC method is proposed.

Experimental Protocol: HPLC-UV

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Method validation should be performed according to ICH guidelines, assessing parameters like linearity, precision, accuracy, and specificity.[4][5][6]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[7] It relies on the direct proportionality between the NMR signal area and the number of nuclei.[8][9]

Experimental Protocol: ¹H qNMR

ParameterCondition
Instrument 400 MHz NMR Spectrometer or higher
Solvent Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Internal Standard (IS) Maleic acid or another suitable certified reference material with a known purity and non-overlapping signals.
Sample Preparation Accurately weigh ~10 mg of the sample and ~5 mg of the internal standard into an NMR tube. Add ~0.6 mL of the deuterated solvent.[10]
Acquisition Parameters - Pulse angle: 90°- Relaxation delay (d1): 5 x T₁ of the slowest relaxing proton of interest- Number of scans: 16 or higher for good signal-to-noise ratio (>250:1)[8]
Processing Manual phasing and baseline correction. Integration of well-resolved, non-overlapping signals of both the analyte and the internal standard.

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the synthesis process.[2]

Experimental Protocol: GC-MS

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temperature 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Injection Volume 1 µL (split injection, e.g., 50:1)
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Sample Preparation Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard and a calibration curve.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of the target compound and its alternatives.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_A This compound HPLC HPLC-UV Analysis Sample_A->HPLC qNMR qNMR Analysis Sample_A->qNMR GCMS GC-MS Analysis Sample_A->GCMS Sample_B Alternative Compound (e.g., Chloro-analog) Sample_B->HPLC Sample_B->qNMR Sample_B->GCMS Purity_Profile Purity Profile (%) HPLC->Purity_Profile qNMR->Purity_Profile Impurity_ID Impurity Identification GCMS->Impurity_ID Comparison Comparative Assessment Purity_Profile->Comparison Impurity_ID->Comparison

Caption: Workflow for purity assessment.

Signaling Pathway of Impurity Formation

Potential impurities can arise from starting materials, by-products of the reaction, or degradation products. The synthesis of 3-((5-halopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine typically involves the reaction of a 2,5-dihalopyridine with 3-(dimethylamino)-1-propanol.

Impurity_Formation Start_Mat_1 2,5-Dihalopyridine (X = Br, Cl) Reaction Nucleophilic Aromatic Substitution Start_Mat_1->Reaction Start_Mat_2 3-(Dimethylamino)-1-propanol Start_Mat_2->Reaction Product 3-((5-Halopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine Reaction->Product Impurity_1 Unreacted Starting Materials Reaction->Impurity_1 Incomplete Reaction Impurity_2 Positional Isomers (e.g., 2-((5-halopyridin-3-yl)oxy)...) Reaction->Impurity_2 Side Reaction Impurity_3 Over-alkylation/Side Products Reaction->Impurity_3 Side Reaction Impurity_4 Degradation Products Product->Impurity_4 Storage/Stress Conditions

Caption: Potential impurity formation pathways.

Conclusion

The purity of this compound and its analogs is a critical parameter that must be rigorously controlled and monitored. The use of orthogonal analytical techniques such as HPLC, qNMR, and GC-MS provides a comprehensive purity profile. The experimental protocols outlined in this guide serve as a starting point for method development and validation. For any specific compound, these methods should be validated to ensure they are fit for purpose. A thorough understanding of potential impurities arising from the synthetic route is also essential for developing robust analytical methods and purification strategies.

References

A Comparative Guide to the Spectroscopic Interpretation of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine and a Key Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the predicted spectroscopic data for 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine and its non-brominated analog, N,N-dimethyl-3-(pyridin-2-yloxy)propan-1-amine . The inclusion of the analog serves to highlight the specific spectral influence of the bromine substituent.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the target compound and its alternative. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Compound Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
This compound H-3'~8.15d1H
H-4'~7.65dd1H
H-6'~6.70d1H
-OCH₂- (a)~4.35t2H
-CH₂- (b)~2.05p2H
-NCH₂- (c)~2.45t2H
-N(CH₃)₂~2.25s6H
N,N-dimethyl-3-(pyridin-2-yloxy)propan-1-amine H-6'~8.10ddd1H
H-4'~7.55ddd1H
H-3'~6.85ddd1H
H-5'~6.75dt1H
-OCH₂- (a)~4.30t2H
-CH₂- (b)~2.00p2H
-NCH₂- (c)~2.40t2H
-N(CH₃)₂~2.20s6H

d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, t = triplet, p = pentet, s = singlet

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Compound Carbon Assignment Predicted Chemical Shift (ppm)
This compound C-2'~163
C-4'~141
C-6'~140
C-5'~115
C-3'~112
-OCH₂- (a)~65
-NCH₂- (c)~56
-N(CH₃)₂~45
-CH₂- (b)~27
N,N-dimethyl-3-(pyridin-2-yloxy)propan-1-amine C-2'~164
C-6'~147
C-4'~139
C-5'~117
C-3'~112
-OCH₂- (a)~65
-NCH₂- (c)~56
-N(CH₃)₂~45
-CH₂- (b)~27

Table 3: Predicted Mass Spectrometry (EI) Data

Compound m/z Interpretation Notes
This compound 259/261[M]⁺Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine.
215/217[M - N(CH₃)₂]⁺Loss of the dimethylamino group.
185/187[M - C₄H₁₀N]⁺Cleavage of the propanamine side chain.
172/174[Br-Py-O]⁺Bromopyridinoxy cation.
58[C₃H₈N]⁺Dimethylaminomethyl cation (base peak).
N,N-dimethyl-3-(pyridin-2-yloxy)propan-1-amine 180[M]⁺Molecular ion peak.
136[M - N(CH₃)₂]⁺Loss of the dimethylamino group.
107[M - C₄H₁₀N]⁺Cleavage of the propanamine side chain.
95[Py-O]⁺Pyridinoxy cation.
58[C₃H₈N]⁺Dimethylaminomethyl cation (base peak).

Experimental Protocols

Standard protocols for the acquisition of the spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse width with a relaxation delay of 1.0 second.

    • Acquire a sufficient number of scans (typically 16 or 64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Employ proton broadband decoupling to simplify the spectrum to singlets.[2][3]

    • Use a 30-degree pulse width with a relaxation delay of 2.0 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[2][3]

  • Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically <1 mg) into the mass spectrometer, either via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample must be volatile enough for this technique.[4]

  • Ionization: Bombard the vaporized sample with a beam of electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.[4][5]

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The "nitrogen rule" can be a useful aid, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[6]

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the general workflow for elucidating a chemical structure using spectroscopic data.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample Pure Compound NMR 1H & 13C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (EI) Sample->MS Other Other Techniques (IR, UV-Vis) Sample->Other Analyze_NMR Analyze Chemical Shifts, Coupling Patterns, Integration NMR->Analyze_NMR Analyze_MS Analyze Molecular Ion Peak & Fragmentation Pattern MS->Analyze_MS Analyze_Other Analyze Functional Groups & Conjugation Other->Analyze_Other Propose Propose Putative Structure(s) Analyze_NMR->Propose Analyze_MS->Propose Analyze_Other->Propose Compare Compare with Analog Data & Databases Propose->Compare Confirm Confirm Structure Compare->Confirm

Caption: General workflow for spectroscopic data interpretation.

References

Efficacy Analysis: A Comparative Study of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine and Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or experimental data on the biological activity, mechanism of action, or efficacy of the compound 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine. Therefore, a direct comparison to established inhibitors based on experimental evidence is not possible.

This guide provides a template for a comparative analysis, using a hypothetical scenario where this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The established and widely studied EGFR inhibitor, Gefitinib, is used as a benchmark for comparison. The data presented for this compound is purely hypothetical and for illustrative purposes.

Introduction to EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[2] EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that block the signaling cascade initiated by EGFR, leading to the inhibition of cancer cell growth and induction of apoptosis, or programmed cell death.[3][4] Gefitinib is a well-established, first-generation EGFR-TKI used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[5]

This guide will hypothetically evaluate the efficacy of this compound as an EGFR inhibitor and compare its potential performance against Gefitinib.

Comparative Efficacy Data

The following table summarizes the hypothetical inhibitory activity of this compound against wild-type EGFR and a common mutant, alongside reported data for Gefitinib. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget EGFR VariantAssay TypeIC50 (nM)Reference(s)
This compound Wild-Type (WT)Kinase AssayHypothetical: 45-
L858R MutantKinase AssayHypothetical: 15-
WT EGFRCell ProliferationHypothetical: 95-
L858R MutantCell ProliferationHypothetical: 30-
Gefitinib Wild-Type (WT)Kinase Assay33[6]
L858R MutantCell Line (H3255)3 - 40[4]
Exon 19 DeletionCell Line (PC-9)13.06 - 77.26[4]
L858R + T790MCell Line (H1975)>10,000[5]

Note: The IC50 values for Gefitinib can vary depending on the specific assay conditions and the cell line used.[4]

Experimental Protocols

In Vitro EGFR Kinase Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

Objective: To determine the IC50 value of a test compound against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test Compound (e.g., this compound, Gefitinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, and then further dilute in Kinase Assay Buffer.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the EGFR enzyme in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near its Km for EGFR.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay, following the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[5]

Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of a compound on the viability and proliferation of cancer cell lines.

Objective: To determine the IC50 of a test compound in a cell-based system.

Materials:

  • Cancer cell line (e.g., A549 with wild-type EGFR, or NCI-H3255 with L858R mutation)

  • Complete cell culture medium

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add to the cells. Include a vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.[5][7]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization_AutoP Dimerization & Autophosphorylation EGFR->Dimerization_AutoP Grb2_Sos Grb2/SOS Dimerization_AutoP->Grb2_Sos PI3K PI3K Dimerization_AutoP->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation_Survival Inhibitor EGFR Inhibitor Inhibitor->Dimerization_AutoP Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

cluster_1 Experimental Workflow: IC50 Determination Start Start Compound_Dilution Prepare Serial Dilutions of Test Compound Start->Compound_Dilution Assay_Setup Set Up Kinase or Cell Assay (with controls) Compound_Dilution->Assay_Setup Add_Compound Add Compound Dilutions to Assay Plate Assay_Setup->Add_Compound Incubation Incubate for Specified Time Add_Compound->Incubation Detection Perform Detection Step (e.g., Luminescence, Absorbance) Incubation->Detection Data_Acquisition Acquire Data with Plate Reader Detection->Data_Acquisition Data_Analysis Analyze Data: Calculate % Inhibition Data_Acquisition->Data_Analysis IC50_Calculation Generate Dose-Response Curve & Calculate IC50 Data_Analysis->IC50_Calculation End End IC50_Calculation->End

Caption: General workflow for in vitro IC50 determination.

References

In-depth Cross-Reactivity Analysis of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the biological target and associated activity of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine (CAS No. 1248399-37-2) have yielded insufficient public data to conduct a meaningful cross-reactivity assessment. The primary biological target, mechanism of action, and any published experimental data on its selectivity are not available in the public domain. Therefore, the creation of a comparative guide with alternative compounds and supporting experimental data, as initially requested, is not feasible at this time.

This guide typically would provide a detailed comparison of the target compound with functionally similar alternatives, presenting key data on their relative potencies and off-target effects. The core of such an analysis relies on understanding the primary therapeutic target of the molecule . Without this foundational information, selecting appropriate comparators and relevant off-target screening panels is impossible.

For the benefit of researchers, scientists, and drug development professionals, this document will instead outline the established methodologies and workflows that would be employed for a cross-reactivity assessment, should the primary target of this compound become known.

General Principles of Cross-Reactivity Assessment

Cross-reactivity, or off-target activity, is a critical aspect of drug discovery and development. It refers to the ability of a compound to bind to and modulate the activity of proteins other than its intended therapeutic target. These interactions can lead to unforeseen side effects or, in some cases, provide opportunities for drug repurposing. A thorough cross-reactivity assessment is essential for building a comprehensive safety and efficacy profile of a drug candidate.

Hypothetical Workflow for Cross-Reactivity Profiling

Should a primary biological target for this compound be identified, the following workflow would be initiated:

Cross_Reactivity_Workflow Hypothetical Cross-Reactivity Assessment Workflow A Identify Primary Biological Target of This compound B Identify Alternative Compounds with a Similar Primary Target A->B C Select Relevant Off-Target Panel (e.g., kinases, GPCRs, ion channels) A->C D Perform In Vitro Binding Assays (e.g., Radioligand Binding, Competition Assays) B->D C->D E Conduct In Vitro Functional Assays (e.g., Enzyme Inhibition, Cellular Signaling) D->E F Data Analysis and Comparison: Potency (IC50/EC50) and Selectivity Ratios E->F G Structure-Activity Relationship (SAR) Analysis of On- and Off-Target Effects F->G H Prioritize Compounds for Further Development G->H

Caption: A generalized workflow for assessing the cross-reactivity of a compound once its primary biological target is known.

Key Experimental Protocols

A comprehensive cross-reactivity study would involve a tiered approach, starting with broad screening and progressing to more focused functional assays.

1. Radioligand Binding Assays:

  • Objective: To determine the affinity of the test compound for a wide range of receptors, ion channels, and transporters.

  • Methodology:

    • Prepare cell membranes or purified proteins expressing the target of interest.

    • Incubate the membranes/proteins with a specific radiolabeled ligand at a fixed concentration.

    • Add increasing concentrations of the test compound.

    • After incubation, separate bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

2. Enzyme Inhibition Assays:

  • Objective: To assess the inhibitory activity of the compound against a panel of enzymes (e.g., kinases, proteases, phosphatases).

  • Methodology:

    • Incubate the target enzyme with its specific substrate in the presence of varying concentrations of the test compound.

    • Measure the rate of product formation over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

    • Determine the concentration of the compound that reduces the enzyme activity by 50% (IC50).

Data Presentation for Comparative Analysis

All quantitative data from these assays would be summarized in a clear and structured table to facilitate easy comparison between this compound and its alternatives.

Table 1: Hypothetical Cross-Reactivity Profile

Target ClassSpecific TargetThis compound (IC50/Ki, µM)Alternative Compound A (IC50/Ki, µM)Alternative Compound B (IC50/Ki, µM)
Primary Target Target X Data Unavailable ValueValue
KinasesKinase 1Data UnavailableValueValue
Kinase 2Data UnavailableValueValue
GPCRsReceptor 1Data UnavailableValueValue
Receptor 2Data UnavailableValueValue
Ion ChannelsChannel 1Data UnavailableValueValue
Channel 2Data UnavailableValueValue

Signaling Pathway Visualization

Once the primary target and any significant off-targets are identified, their roles in cellular signaling pathways can be visualized to understand the potential physiological consequences of the compound's activity.

Signaling_Pathway Example Signaling Pathway Diagram cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Primary Target Kinase2 Kinase 2 Receptor->Kinase2 Kinase1 Kinase 1 (Off-Target) Effector Effector Protein Kinase2->Effector TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Compound Test Compound Compound->Receptor Activates/Inhibits Compound->Kinase1 Inhibits (Off-Target)

Caption: An illustrative diagram of a signaling pathway, indicating the primary target and a potential off-target of a hypothetical compound.

While a direct cross-reactivity assessment of this compound is not possible due to the absence of public data on its biological target, this guide provides the framework and methodologies that are standard in the pharmaceutical industry for such an evaluation. Researchers interested in this compound are encouraged to first identify its primary molecular target, which will then enable a comprehensive and data-driven analysis of its selectivity and potential off-target effects.

Safety Operating Guide

Navigating the Safe Disposal of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, a brominated pyridine derivative. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound should be handled in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a small spill, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1][2] The absorbed material must then be collected into a designated hazardous waste container.[3] For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be managed as hazardous waste in accordance with local, state, and federal regulations.[1][3]

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, filter paper), must be classified as hazardous waste.[1][4]

  • This waste stream must be segregated from other incompatible waste, particularly strong oxidizing agents and acids.[1][5]

2. Waste Collection and Labeling:

  • Collect all liquid waste in a designated, sealable, and chemically compatible container.[5][6] The container should be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" should be prominently displayed.[4]

  • Solid waste, such as contaminated lab supplies, should be collected in a separate, clearly labeled solid hazardous waste container.[4]

3. Storage:

  • Waste containers must be kept tightly closed except when adding waste.[4]

  • Store the waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]

4. Final Disposal:

  • The final disposal of the hazardous waste must be arranged through a licensed disposal company.[7]

  • Common disposal methods for pyridine-containing waste include rotary kiln incineration.[8]

Below is a logical workflow for the disposal process.

Disposal Workflow for this compound A Step 1: Identify and Segregate Waste - Classify as Hazardous - Separate from incompatibles B Step 2: Collect Waste - Use designated, compatible containers - Separate liquid and solid waste A->B C Step 3: Label Containers - 'Hazardous Waste' - Full chemical name B->C D Step 4: Store Securely - Tightly sealed containers - Designated accumulation area C->D E Step 5: Arrange Professional Disposal - Contact licensed disposal company D->E

Caption: Disposal Workflow Diagram

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this exact compound were found, the procedures outlined are based on established safety guidelines for the disposal of halogenated organic compounds and pyridine derivatives. The core principle is the containment and segregation of hazardous waste for subsequent professional disposal.

For instance, the general procedure for handling spills of brominated organic compounds involves absorption with an inert material followed by collection in a labeled hazardous waste container.[4] Similarly, guidelines for pyridine waste emphasize its classification as hazardous and the necessity for professional disposal, often through incineration.[1][8]

This structured approach to waste management is fundamental to maintaining a safe laboratory environment and ensuring the protection of the wider ecosystem.

References

Personal protective equipment for handling 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine (CAS No. 1248399-37-2). The following procedures are designed to minimize risk and ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive toxicological profile for this specific compound is not fully detailed in available literature, analogs such as brominated pyridines and tertiary amines are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a cautious approach and stringent adherence to PPE protocols are mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4]To prevent skin contact, which may cause irritation.[1][2]
Double gloving is recommended for enhanced protection.Provides an additional barrier against potential contamination.
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards.To protect eyes from splashes which can cause serious irritation.[1][2]
A face shield should be worn over goggles when there is a significant risk of splashing.[5]Offers a broader area of protection for the entire face.
Skin and Body Protection A flame-resistant lab coat, fully buttoned.[5]Protects against accidental spills and splashes on clothing and skin.
Long pants and closed-toe, closed-heel shoes are mandatory.[5]To ensure no skin is exposed on the lower body and feet.
Chemical-resistant apron for large quantities.Provides an additional layer of protection against significant splashes.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[4][6]To avoid inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[1][2]
If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator is required.[5][7]Ensures respiratory protection in environments with higher exposure risk.

Operational and Disposal Plans

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[8]

    • Don all required PPE as specified in the table above before handling the chemical.

  • Handling:

    • Handle the compound in a well-ventilated area to minimize inhalation exposure.[6]

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Use compatible lab equipment (e.g., glass, stainless steel) to prevent reactions.

    • Keep the container tightly closed when not in use to prevent contamination and potential release of vapors.[1]

  • In Case of a Spill:

    • For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[9]

    • Collect the absorbed material into a suitable, sealed container for disposal.[1]

    • For large spills, evacuate the area and contact the designated emergency response team.

  • Disposal:

    • Dispose of the compound and any contaminated materials as hazardous waste.

    • Consult with your institution's environmental health and safety (EHS) office for specific disposal regulations.[1]

    • Do not dispose of this chemical down the drain.[9]

Emergency First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Workflow for PPE Selection and Safety Procedures

PPE_Workflow PPE Selection and Handling Workflow for this compound cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling and Disposal cluster_emergency Emergency Procedures start Start: Handling Protocol assess_risk Assess Risks: - Skin/Eye Irritant - Respiratory Irritant start->assess_risk check_controls Verify Engineering Controls: - Fume Hood Operational? - Eyewash/Shower Accessible? assess_risk->check_controls select_ppe Select Appropriate PPE check_controls->select_ppe hand_protection Hand Protection: - Chemical-Resistant Gloves - Double Glove Recommended select_ppe->hand_protection eye_protection Eye/Face Protection: - Splash Goggles - Face Shield (if splash risk) select_ppe->eye_protection body_protection Body Protection: - Lab Coat - Long Pants, Closed Shoes select_ppe->body_protection resp_protection Respiratory Protection: - Work in Fume Hood select_ppe->resp_protection handle_chemical Handle Chemical Safely: - Avoid Contact - Keep Container Closed select_ppe->handle_chemical spill_response Spill Response: - Small Spill: Absorb - Large Spill: Evacuate handle_chemical->spill_response If Spill Occurs disposal Dispose as Hazardous Waste: - Consult EHS Guidelines - Do Not Drain Dispose handle_chemical->disposal After Use emergency In Case of Exposure handle_chemical->emergency end End of Protocol disposal->end first_aid Follow First Aid: - Eye: Flush 15 min - Skin: Wash 15 min - Inhalation: Fresh Air - Ingestion: Do Not Induce Vomiting emergency->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention medical_attention->end

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.